1,5-Pentane-D10-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decadeuteriopentane-1,5-diol |
InChI |
InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
ALQSHHUCVQOPAS-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C(CCO)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Pentane-D10-diol: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and potential applications of 1,5-Pentane-D10-diol. This deuterated form of 1,5-pentanediol is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, primarily serving as an internal standard for analytical quantification.
Core Chemical Properties and Specifications
This compound (HO(CD₂)₅OH) is a stable, non-radioactive, isotopically labeled compound where all ten hydrogen atoms on the pentane backbone have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, 1,5-pentanediol, which is crucial for its use in mass spectrometry-based analytical methods.[2][3] While specific physical properties for the deuterated form are not extensively documented, they are expected to be very similar to those of the unlabeled compound.
Table 1: Chemical Properties of this compound and 1,5-Pentanediol
| Property | This compound | 1,5-Pentanediol |
| Synonyms | Pentamethyleneglycol-d10, 1,5-Dihydroxypentane-d10 | Pentamethylene glycol, 1,5-Dihydroxypentane |
| Molecular Formula | C₅H₂D₁₀O₂ | C₅H₁₂O₂ |
| Molecular Weight | 114.21 g/mol [1] | 104.15 g/mol |
| CAS Number | 1219804-42-8[1] | 111-29-5[1] |
| Melting Point | Not specified (Est. -18 °C) | -18 °C |
| Boiling Point | Not specified (Est. 242 °C) | 242 °C |
| Solubility | Not specified (Est. Miscible in water) | Miscible in water |
| Isotopic Enrichment | ≥98 atom % D[1] | N/A |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 1,5-pentanediol involves the hydrogenation of glutaric acid or its esters.[4][5] For the synthesis of this compound, a deuterated source would be required. A plausible synthetic route involves the reduction of a deuterated glutaric acid derivative.
Generalized Protocol for the Synthesis of this compound via Reduction of Diethyl Glutarate-d8:
-
Preparation of Diethyl Glutarate-d8: Glutaric acid-d8 can be prepared by H-D exchange reactions on glutaric acid. Subsequent esterification with ethanol under acidic conditions yields diethyl glutarate-d8.
-
Reduction Reaction:
-
In a high-pressure reactor, dissolve diethyl glutarate-d8 in a suitable solvent such as tetrahydrofuran (THF).
-
Add a hydrogenation catalyst, for example, a copper chromite catalyst.
-
Pressurize the reactor with deuterium gas (D₂).
-
Heat the reaction mixture to a specified temperature (e.g., 250-300 °C) and maintain a high pressure (e.g., 3000-6000 psi).
-
Allow the reaction to proceed for several hours with agitation.
-
-
Work-up and Purification:
-
After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation under vacuum.
-
Analytical Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) to confirm the absence of protons and the presence of deuterium at the expected positions, and by Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment.
Use as an Internal Standard in Pharmacokinetic Studies
Deuterated compounds are ideal internal standards for quantitative analysis in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Their chemical behavior is nearly identical to the non-labeled analyte, but they are distinguishable by their higher mass.[3]
Generalized Protocol for a Pharmacokinetic Study using this compound:
-
Dosing and Sampling:
-
Administer the non-labeled drug candidate (analyte) to the study subjects (e.g., animal models).
-
Collect biological samples (e.g., blood, plasma, urine) at various time points.
-
-
Sample Preparation:
-
To a known volume of each biological sample, add a precise amount of this compound solution of a known concentration. This serves as the internal standard.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
-
Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard based on their specific parent-to-daughter ion transitions.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.
-
Generate a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios onto the calibration curve.
-
Plot the concentration of the analyte over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Visualizations
References
- 1. This compound | CDN-D-5584-0.1G | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 5. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
An In-depth Technical Guide to the Synthesis and Purification of 1,5-Pentane-D10-diol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-Pentane-D10-diol, a valuable deuterated building block in various research and development applications, including its use as an internal standard in mass spectrometry-based studies and in the synthesis of deuterated drug molecules to investigate metabolic pathways.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reduction of a fully deuterated glutaric acid derivative, such as diethyl glutarate-d8, using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This ensures the introduction of deuterium atoms at all non-exchangeable positions.
Synthetic Pathway
The overall synthetic scheme involves a two-step process starting from commercially available deuterated glutaric acid.
A Technical Guide to the Isotopic Purity and Enrichment of 1,5-Pentane-D10-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-pentanediol. This document outlines the importance of these parameters, the analytical methodologies for their determination, and provides representative experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound as a high-quality internal standard and in other advanced applications.
Introduction to this compound
This compound (C₅D₁₀H₂O₂) is a stable isotope-labeled compound where ten hydrogen atoms on the pentane backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, most notably as an internal standard in mass spectrometry-based quantitative analyses. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the analyte of interest during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.
Isotopic Purity and Enrichment: Core Concepts
Isotopic Purity refers to the percentage of a compound that is the desired isotopically labeled species. For this compound, this is the percentage of all pentanediol molecules that are the D10 species.
Isotopic Enrichment is the percentage of a specific atom at a given position that is the desired isotope. For this compound, this refers to the percentage of deuterium at the ten specified positions on the pentane backbone. High isotopic enrichment is crucial for minimizing cross-talk with the non-labeled analyte and ensuring the accuracy of quantitative measurements.
Quantitative Data for this compound
The isotopic enrichment of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. The data below is compiled from commercial suppliers.
| Parameter | Specification | Supplier |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
| Isotopic Enrichment | 98 atom % D | LGC Standards |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of deuterated compounds like this compound is primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization of this compound.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of pentanediol.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (D10).
-
Identify and integrate the peak areas of the other isotopologues (D0 to D9).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of D10 Peak / Sum of Intensities of all Isotopologue Peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic enrichment at specific sites within the molecule.
Objective: To determine the site-specific and overall isotopic enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a well-defined proton signal for quantitative ¹H NMR.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the pentane backbone of the this compound.
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual protons in the sample relative to the internal standard to determine the degree of deuteration.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum of the sample.
-
The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts can confirm the positions of deuteration.
-
-
Data Analysis:
-
From the ¹H NMR, calculate the atom % D using the following relationship:
-
Atom % D = (1 - (Integral of residual protons / Expected integral for non-deuterated compound)) x 100
-
-
Logical Workflow for Quality Control of Deuterated Standards
The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard like this compound in a research or drug development setting.
Caption: Quality control workflow for this compound.
Signaling Pathways and Applications
While this compound is not directly involved in specific signaling pathways, its application is critical for the accurate study of such pathways. As an internal standard, it enables precise quantification of endogenous, non-labeled metabolites or drugs that are part of these pathways. The general workflow for its use in a typical quantitative bioanalytical assay is depicted below.
Caption: Bioanalytical workflow using a deuterated standard.
Conclusion
The high isotopic purity and enrichment of this compound make it an essential tool for accurate and precise quantitative analysis in research and drug development. The methodologies of mass spectrometry and NMR spectroscopy are fundamental for the verification of these critical quality attributes. The workflows presented in this guide provide a framework for the proper quality control and application of this and other deuterated internal standards, ensuring data integrity and reliability in scientific investigations.
1,5-Pentane-D10-diol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides key information on the deuterated form of 1,5-Pentanediol, 1,5-Pentanediol-d10. While this document outlines its fundamental properties, publicly available information regarding extensive experimental protocols and specific signaling pathways involving this isotopically labeled compound is limited.
Core Compound Data
The following table summarizes the essential quantitative data for 1,5-Pentanediol-d10.
| Property | Value | Citations |
| CAS Number | 1219804-42-8 | [1][2][3][4] |
| Molecular Weight | 114.21 g/mol | [1][2] |
| Molecular Formula | C₅D₁₀H₂O₂ | [1] |
| Chemical Structure | HO(CD₂)₅OH | [2] |
| Synonyms | 1,5-Pentane-1,1,2,2,3,3,4,4,5,5-d10-diol, Pentamethyleneglycol-d10 | [1][2] |
| Isotopic Enrichment | 98 atom % D | [1][2] |
| Unlabeled CAS Number | 111-29-5 | [1][5][6] |
Experimental Protocols and Applications
1,5-Pentanediol-d10 serves as a deuterated standard for 1,5-Pentanediol.[4] Deuterated standards are crucial in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the unlabeled analogue in various matrices.
Logical Workflow for Use as an Internal Standard
The following diagram illustrates the general workflow for using a deuterated compound like 1,5-Pentanediol-d10 as an internal standard in a quantitative analysis.
Signaling Pathways
There is no information available in the public domain to suggest that 1,5-Pentanediol or its deuterated form is directly involved in specific biological signaling pathways. Its primary relevance to researchers in drug development and life sciences is as an analytical standard.
References
Commercial Suppliers and Technical Guide for High-Purity 1,5-Pentanediol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 1,5-Pentanediol-d10, a deuterated analog of 1,5-Pentanediol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide covers commercial suppliers, potential synthesis and purification protocols, and its primary application as an internal standard in mass spectrometry-based quantitative analysis.
Commercial Availability
High-purity 1,5-Pentanediol-d10 (CAS No: 1219804-42-8) is available from several commercial suppliers specializing in stable isotopes and reference standards. The following table summarizes key information from some of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed purity specifications.
| Supplier | Product Name | CAS Number | Available Quantities | Notes |
| LGC Standards [1] | 1,5-Pentane-d10-diol | 1219804-42-8 | 2.5 mg, 5 mg, 10 mg, 25 mg | Part of their TRC brand of research chemicals. |
| Fisher Scientific [2] | This compound, CDN | 1219804-42-8 | 0.25 g | Distributed for CDN Isotopes. |
| CDN Isotopes [3] | This compound | 1219804-42-8 | 0.1 g, 0.25 g | Isotopic Enrichment: 98 atom % D. |
| Pharmaffiliates [4][5] | 1,5-Pentane D10-diol | 1219804-42-8 | Inquire for bulk quantities | Provides a Certificate of Analysis. |
| MedChemExpress [6] | 1,5-Dihydroxypentane-d10 | 1219804-42-8 | Inquire for details | Marketed as a stable isotope product. |
Synthesis and Purification Protocols
While detailed, proprietary synthesis protocols for 1,5-Pentanediol-d10 are not publicly disclosed by commercial suppliers, a plausible synthetic route can be extrapolated from established methods for the synthesis of 1,5-Pentanediol and general deuterium labeling techniques.
Proposed Synthesis via Reduction of Dimethyl Glutarate
A common industrial route to 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate[7][8]. To introduce deuterium atoms, a deuterated reducing agent would be employed.
Reaction:
Detailed Hypothetical Protocol:
-
Preparation of Reducing Agent: A powerful deuterated reducing agent, such as Lithium aluminum deuteride (LiAlD₄), is prepared or obtained commercially.
-
Reaction Setup: A solution of high-purity dimethyl glutarate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: The LiAlD₄ solution is added dropwise to the dimethyl glutarate solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction: The organic layer containing the 1,5-Pentanediol-d10 is separated, and the aqueous layer is extracted multiple times with an organic solvent to maximize recovery.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude 1,5-Pentanediol-d10 is then purified to achieve high purity, suitable for use as an internal standard.
Detailed Protocol:
-
Distillation: The crude product is subjected to fractional distillation under reduced pressure. This is a highly effective method for separating the desired diol from lower and higher boiling point impurities[9].
-
Chromatography: For achieving very high purity, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to remove any remaining impurities.
Quality Control and Analysis
The purity and isotopic enrichment of the final product are critical. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose.
Detailed GC-MS Protocol:
-
Sample Preparation: A dilute solution of the purified 1,5-Pentanediol-d10 is prepared in a suitable solvent, such as methanol or dichloromethane.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any residual impurities.
-
MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: The retention time of the peak corresponding to 1,5-Pentanediol-d10 is used for identification. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which will be shifted by +10 amu compared to the non-deuterated standard due to the presence of ten deuterium atoms. The isotopic enrichment is determined by comparing the abundance of the deuterated molecule to any residual non-deuterated or partially deuterated species.
Application as an Internal Standard in Mass Spectrometry
The primary application of high-purity 1,5-Pentanediol-d10 is as an internal standard (IS) in quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies[10]. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation, instrument response, and matrix effects[11].
Logical Workflow for a Pharmacokinetic Study
The following diagram illustrates the logical workflow for a typical pharmacokinetic study where 1,5-Pentanediol-d10 could be used as an internal standard for the quantification of a hypothetical drug that is a structural analog or is co-extracted with 1,5-Pentanediol.
Caption: Logical workflow for a pharmacokinetic study.
Experimental Workflow for Sample Analysis
The following diagram details the experimental steps involved in the analysis of a batch of samples using 1,5-Pentanediol-d10 as an internal standard.
Caption: Experimental workflow for sample analysis.
References
- 1. This compound | TRC-P273406-2.5MG | LGC Standards [lgcstandards.com]
- 2. This compound, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.es]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]
- 8. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. texilajournal.com [texilajournal.com]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,5-Pentanediol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Pentanediol (also known as pentamethylene glycol) is a versatile diol used as a chemical intermediate and building block in the synthesis of various polymers such as polyesters and polyurethanes.[1][2][3] Its properties also make it suitable for applications as a plasticizer, in ink and toner products, and as an additive in brake fluid.[3][4] Understanding its solubility in common organic solvents is critical for its effective use in various formulations and chemical reactions. This guide provides a comprehensive overview of the solubility of 1,5-Pentanediol, along with experimental protocols for solubility determination.
Note on 1,5-Pentane-D10-diol:
Physicochemical Properties of 1,5-Pentanediol
A summary of the key physical and chemical properties of 1,5-Pentanediol is provided in the table below.
| Property | Value |
| Molecular Formula | C5H12O2 |
| Molar Mass | 104.15 g/mol [5] |
| Appearance | Colorless, oily liquid[1][4] |
| Boiling Point | 242 °C[1][4][5] |
| Melting Point | -18 °C[1][5] |
| Density | 0.994 g/mL at 25 °C[1][4][5] |
| Refractive Index | 1.450 at 20 °C[1][4][5] |
| Flash Point | 129 °C (open cup)[6] |
Solubility Data
1,5-Pentanediol exhibits a broad range of solubility in common organic solvents due to the presence of two hydroxyl (-OH) groups which can participate in hydrogen bonding.[1]
| Solvent | Solubility | Reference |
| Water | Miscible in any ratio | [3][7] |
| Methanol | Miscible | [1][5][6] |
| Ethanol | Miscible | [1][5] |
| Acetone | Miscible | [1][4][6] |
| Ethyl Acetate | Miscible | [1][5] |
| Ether | 11% w/w at 25 °C | [5][6] |
| Benzene | Limited solubility | [6] |
| Trichloroethylene | Limited solubility | [6] |
| Methylene Chloride | Limited solubility | [6] |
| Petroleum Ether | Limited solubility | [6] |
| Heptane | Limited solubility | [6] |
| Aliphatic Hydrocarbons | Relatively insoluble/Limited solubility | [1][4] |
| Aromatic Hydrocarbons | Relatively insoluble/Limited solubility | [1][4] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[8][9]
Principle of the Shake-Flask Method
This method involves creating a saturated solution by adding an excess of the solute to a solvent and allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.[9][10]
Detailed Methodology
-
Preparation:
-
Ensure both the solute (1,5-Pentanediol) and the solvent are of high purity.[11]
-
Add an excess amount of 1,5-Pentanediol to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
-
Equilibration:
-
Agitate the mixture at a constant temperature. This can be achieved using a shaker, stirrer, or rotator placed inside a temperature-controlled environment like an incubator.[9]
-
The time required to reach equilibrium can vary from 12 hours to several days, depending on the solute-solvent system.[10] For many systems, 24 to 72 hours is sufficient.[8]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Separate the saturated solution from the excess solid. This can be done by filtration or centrifugation.[9] It is crucial to maintain the temperature during this step to prevent changes in solubility.
-
-
Analysis:
-
Accurately measure the concentration of 1,5-Pentanediol in the clear, saturated supernatant.
-
Suitable analytical techniques include:
-
Gas Chromatography (GC): A common and precise method for quantifying volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile solutes.[11]
-
Refractive Index Measurement: The refractive index of the solution can be correlated to concentration using a calibration curve.
-
Gravimetric Analysis: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.[12]
-
-
Logical Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathways and Applications
While 1,5-Pentanediol is not typically involved in specific biological signaling pathways, its use as a solvent and plasticizer is relevant in drug delivery and formulation. For instance, it can be a component of vehicle solutions for preclinical studies or a building block for biodegradable polyesters used in controlled-release drug delivery systems.
General Application in Polymer Synthesis
Caption: Role of 1,5-Pentanediol as a monomer in polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jcia-bigdr.jp [jcia-bigdr.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Stability and Storage of 1,5-Pentane-D10-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Pentane-D10-diol. Given the limited availability of specific stability data for this deuterated compound in the public domain, this document outlines the known properties of its non-deuterated analog, 1,5-Pentanediol, and discusses the anticipated effects of deuterium substitution on its stability. Furthermore, it details generalized experimental protocols for researchers to establish in-house stability profiles and determine optimal storage conditions.
Introduction to this compound
This compound is the deuterated form of 1,5-Pentanediol, an organic diol.[1][2] In this compound, the ten hydrogen atoms attached to the carbon backbone have been replaced with deuterium. This isotopic substitution is a critical tool in drug discovery and development, primarily to enhance a drug's metabolic stability.[3][4]
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, a principle known as the kinetic isotope effect.[] Consequently, deuterated compounds often exhibit a longer biological half-life, which can lead to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4][5][]
Physicochemical Properties
While specific data for this compound is scarce, the properties of the non-deuterated 1,5-Pentanediol provide a useful baseline. It is a colorless and odorless liquid at room temperature with a boiling point of approximately 238°C.[8] It is miscible with water, methanol, ethanol, and acetone.[9]
Stability Profile
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under specific environmental conditions. For deuterated compounds like this compound, the enhanced strength of the C-D bond is expected to confer greater stability against certain degradation pathways compared to its non-deuterated counterpart.[]
Potential Degradation Pathways
For 1,5-Pentanediol, known degradation pathways include oxidation and dehydrogenation.[10][11] These reactions can lead to the formation of compounds such as 5-hydroxypentanal and δ-valerolactone.[10] It is plausible that this compound follows similar degradation pathways, although the rate of these reactions may be slower due to the kinetic isotope effect.
Factors Influencing Stability
Several environmental factors can influence the stability of this compound:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[12][13]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[13]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, although this is less of a concern for diols which lack functional groups that readily hydrolyze.[9]
Recommended Storage Conditions
Based on the general properties of diols and deuterated compounds, the following storage conditions are recommended to maximize the shelf-life of this compound. It is crucial to obtain and follow the specific recommendations provided by the supplier's safety data sheet (SDS) and certificate of analysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Light | Store in an amber vial or in the dark | To protect from light-induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to moisture. |
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a formal stability testing program should be implemented. This typically involves both long-term (real-time) and accelerated stability studies.
Long-Term Stability Study
This study is designed to evaluate the stability of the compound under the recommended storage conditions over its expected shelf-life.
Methodology:
-
Sample Preparation: Aliquot this compound into multiple vials from at least two different batches to ensure batch-to-batch consistency.[14] The containers should be the same as those intended for routine storage.[15]
-
Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
Testing Schedule: Withdraw samples for analysis at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]
-
Analysis: At each time point, analyze the samples for purity, identity, and the presence of any degradation products. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used.
Accelerated Stability Study
This study is designed to predict the shelf-life of the compound by accelerating the rate of degradation under elevated stress conditions.[16]
Methodology:
-
Sample Preparation: Prepare samples as described for the long-term stability study.
-
Storage: Place the samples in stability chambers at elevated temperatures. For a compound stored under refrigeration, accelerated conditions might include 25°C ± 2°C with 60% ± 5% relative humidity (RH) and 40°C ± 2°C with 75% ± 5% RH.[17]
-
Testing Schedule: A common testing schedule for a 6-month accelerated study is 0, 1, 3, and 6 months.[15]
-
Analysis: Analyze the samples at each time point using the same stability-indicating methods as the long-term study. The data can be used in conjunction with the Arrhenius equation to predict the degradation rate at the recommended storage temperature.[13][18]
Visualizations
Diagrams
Caption: Figure 1: A diagram illustrating a potential degradation pathway for this compound.
Caption: Figure 2: A flowchart depicting the experimental workflow for stability testing.
References
- 1. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcia-bigdr.jp [jcia-bigdr.jp]
- 9. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ema.europa.eu [ema.europa.eu]
- 16. criver.com [criver.com]
- 17. scribd.com [scribd.com]
- 18. Accelerated stability studes | PPT [slideshare.net]
1,5-Pentane-D10-diol safety data sheet and handling precautions
Technical Guide to the Safe Handling of 1,5-Pentanediol-d10
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 1,5-Pentanediol-d10. Specific safety data for the deuterated form is limited; therefore, this guide is primarily based on the well-documented properties of its non-deuterated analogue, 1,5-Pentanediol (CAS No. 111-29-5). This approach is standard practice as deuteration, the replacement of hydrogen with its stable, non-radioactive isotope deuterium, does not significantly alter the fundamental chemical hazards of a molecule.[1] However, it can affect the metabolic rate, a factor to consider in specialized toxicological or pharmacokinetic studies.[1][2] Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.
Physical and Chemical Properties
1,5-Pentanediol is a colorless, odorless, and viscous liquid at room temperature.[3][4] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Its miscibility with water and various organic solvents makes it a versatile compound in laboratory settings.[3][4][7]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂D₁₀O₂ | (Calculated) |
| Molecular Weight | 114.21 g/mol (for d10) vs. 104.15 g/mol (standard) | [5][8] |
| Appearance | Clear, colorless, viscous, oily liquid | [3][9] |
| Odor | Odorless | [3][5] |
| Melting Point | -18 °C (-0.4 °F) | [3][5] |
| Boiling Point | 242 °C (467.6 °F) at 760 mmHg | [3][4][5] |
| Flash Point | 135 °C (275 °F) - Closed Cup | [5] |
| Density | 0.994 g/mL at 25 °C | [4][5] |
| Vapor Pressure | 0.01 mbar at 20 °C | [5] |
| Water Solubility | Miscible | [3][4] |
| Autoignition Temp. | 335 °C (635 °F) | [5] |
| Explosive Limits | Lower: 1.3% (V) / Upper: 13.1% (V) | [3][5] |
| Stability | Stable under normal conditions; hygroscopic.[5][6][10] | [5][6][10] |
Toxicological Information
Based on data for 1,5-Pentanediol, the compound exhibits very low acute toxicity.[9] It is not classified as a hazardous substance according to GHS criteria.[11] It is not considered a skin or eye irritant, nor a sensitizer.[9][12]
| Endpoint | Value | Species | Method / Guideline | Source(s) |
| LD50 (Oral) | 10,000 mg/kg | Rat | OECD Test Guideline 401 | [3][11][12] |
| LD50 (Dermal) | > 19,800 mg/kg | Rabbit | ECHA | [12] |
| Skin Irritation | Not an irritant | Rabbit | OECD Test Guideline 404 | [3] |
| Mutagenicity | Not mutagenic in AMES Test | N/A | AMES Test | [5] |
Hazard Identification and First Aid Measures
While not classified as hazardous, prudent laboratory practice dictates treating all chemicals with care. The primary hazards are associated with physical properties (e.g., slipperiness of spills) and potential combustion at high temperatures.
-
Potential Health Effects:
-
Inhalation: Unlikely to be a hazard at room temperature due to low vapor pressure. If heated, vapors may cause mild irritation.
-
Skin Contact: Not expected to cause irritation.[9] Prolonged contact should be avoided.
-
Eye Contact: May cause mild, transient irritation.
-
Ingestion: Mildly toxic by ingestion.[9]
-
-
First Aid Protocols:
-
General Advice: If in doubt or if symptoms persist, seek medical attention.[10][11] Show the safety data sheet to the attending physician.[7]
-
After Inhalation: Move the person to fresh air.[7][10] If breathing is difficult, provide oxygen or artificial respiration and seek medical advice.[7]
-
After Skin Contact: Remove contaminated clothing.[7] Rinse skin with plenty of soap and water.[7][10]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and consult a physician.[7]
-
After Ingestion: Rinse mouth with water.[7][10] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7] Call a doctor if you feel unwell.[11]
-
Experimental Protocols for Cited Data
The toxicological data presented in this guide are derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 401 (Acute Oral Toxicity): This protocol was used to determine the oral LD50 value. It involves the administration of the substance to a group of fasted rats at a specified dose. The animals are observed for a period (typically 14 days) for signs of toxicity and mortality.
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline was used to assess skin irritation. It involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a set period.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling:
-
Storage:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses approved under standards like EN166 (EU) or NIOSH (US).[5][7]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7][10] Use proper glove removal technique to avoid skin contact.[7]
-
Body Protection: Wear a standard laboratory coat.[13]
-
Respiratory Protection: Not required under normal use conditions due to low volatility.[3][5] If working with heated material or in a poorly ventilated area, use a respirator.
-
Accidental Release and Firefighting Measures
-
Accidental Release:
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, Chemizorb®).[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
-
Be aware of the slipping hazard caused by the spilled product.[11]
-
-
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][10][11]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10][11]
-
Hazards from Combustion: Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[5][6][10]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
-
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of 1,5-Pentanediol-d10 in a research environment.
Caption: Logical workflow for handling 1,5-Pentanediol-d10 safely.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. salamandra.net [salamandra.net]
- 3. 1,5-Pentanediol - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 8. 1,5-Pentanediol [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
An In-depth Technical Guide to Natural Abundance Correction for 1,5-Pentanediol-D10 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction in the mass spectrometry of 1,5-Pentanediol-D10. Accurate quantification of deuterated compounds is critical in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays. This document outlines the necessary experimental protocols, data analysis workflows, and the mathematical basis for correcting for the natural abundance of isotopes of carbon, hydrogen, and oxygen.
Introduction to Isotopic Abundance and the Need for Correction
In mass spectrometry, the measured intensity of a specific mass-to-charge ratio (m/z) peak does not solely represent the molecule of interest with its most abundant isotopes. Naturally occurring heavier isotopes of the constituent elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) contribute to peaks at higher m/z values (M+1, M+2, etc.). For isotopically labeled compounds like 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), this natural isotopic distribution can interfere with the accurate measurement of the intended deuterated species, leading to an overestimation of lower-mass isotopologues and an underestimation of the fully labeled compound.
Natural abundance correction is a mathematical process that deconvolutes the raw mass spectral data to remove the contributions of naturally occurring heavy isotopes, thereby revealing the true isotopic enrichment of the labeled molecule. This correction is essential for obtaining accurate quantitative data.
Natural Abundance of Relevant Isotopes
The first step in performing a natural abundance correction is to know the precise natural abundances of the stable isotopes of the elements present in the molecule. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), the relevant elements are Carbon, Hydrogen (both protium and deuterium), and Oxygen.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93[1] |
| ¹³C | 13.003355 | 1.07[1] | |
| Hydrogen | ¹H (Protium) | 1.007825 | 99.985 |
| ²H (Deuterium) | 2.014102 | 0.015 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757[2] |
| ¹⁷O | 16.999131 | 0.038[2] | |
| ¹⁸O | 17.999160 | 0.205[2] |
Experimental Protocol: Mass Spectrometry of 1,5-Pentanediol-D10
This section provides a detailed methodology for the analysis of 1,5-Pentanediol-D10 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Preparation: Prepare a stock solution of 1,5-Pentanediol-D10 in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Derivatization (Optional but Recommended): To improve chromatographic peak shape and reduce tailing, derivatization of the hydroxyl groups is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the sample or standard solution, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode.
The Mathematics of Natural Abundance Correction
The correction for natural isotopic abundance is typically performed using a matrix-based approach. The relationship between the measured (observed) and the corrected (true) isotopic distribution can be represented by the following equation:
M = C * T
Where:
-
M is the vector of measured (observed) peak intensities.
-
C is the correction matrix.
-
T is the vector of true (corrected) peak intensities.
To find the true isotopic distribution, we need to solve for T :
T = C⁻¹ * M
Where C⁻¹ is the inverse of the correction matrix.
Constructing the Correction Matrix (C)
The correction matrix accounts for the probability of each isotopologue contributing to the measured intensity of other isotopologues due to the natural abundance of heavy isotopes. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), we need to consider the contributions from ¹³C, ¹H (in the two non-deuterated positions on the hydroxyl groups), ¹⁷O, and ¹⁸O.
The elements of the correction matrix, Cᵢⱼ, represent the probability that the j-th true isotopologue contributes to the i-th measured mass peak. The construction of this matrix is based on the binomial expansion of the isotopic abundances for each element.
Due to the complexity of a molecule with multiple elements, a simplified explanation is provided here. The probability of having k heavy isotopes in a molecule with n atoms of a particular element is given by the binomial distribution:
P(k) = (n choose k) * pᵏ * (1-p)ⁿ⁻ᵏ
Where:
-
n is the number of atoms of the element.
-
k is the number of heavy isotopes.
-
p is the natural abundance of the heavy isotope.
For a molecule with multiple elements, the overall probability distribution is the convolution of the individual probability distributions for each element.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of natural abundance correction.
Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.
Caption: A diagram showing the logical flow of the natural abundance correction calculation.
Conclusion
References
A Technical Guide to the Theoretical vs. Experimental Mass of 1,5-Pentane-D10-diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental mass of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-Pentanediol. This document outlines the calculation of the theoretical mass, presents experimental mass data, and provides a detailed protocol for its determination via mass spectrometry. A comparative workflow is also visualized to elucidate the relationship between the theoretical and experimental values.
Introduction
This compound (C₅D₁₀H₂O₂) is a valuable isotopically labeled compound used in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for its differentiation from the endogenous, non-labeled counterpart. Accurate determination of its mass is critical for its effective use in these applications. This guide will delve into the theoretical calculation and experimental verification of the mass of this compound.
The chemical structure of 1,5-Pentanediol consists of a five-carbon chain with hydroxyl groups at positions 1 and 5. In this compound, the ten hydrogen atoms attached to the carbon backbone are replaced by deuterium atoms.
Theoretical vs. Experimental Mass
A comparison between the theoretical and experimentally determined mass of a molecule is fundamental in analytical chemistry for confirming its identity and assessing its purity.
Theoretical Mass Calculation
The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, the molecular formula is C₅D₁₀H₂O₂.
The calculation is as follows:
-
Carbon (C): 5 atoms × 12.000000 amu/atom = 60.000000 amu
-
Deuterium (D): 10 atoms × 2.014102 amu/atom = 20.141020 amu
-
Hydrogen (H): 2 atoms × 1.007825 amu/atom = 2.015650 amu
-
Oxygen (O): 2 atoms × 15.994915 amu/atom = 31.989830 amu
Total Theoretical Monoisotopic Mass = 114.146500 amu
Experimental Mass Determination
The experimental mass of this compound is typically determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions. For this compound, the experimentally determined molecular weight is approximately 114.21 g/mol , as provided by various chemical suppliers.
Data Presentation
The following table summarizes the theoretical and experimental mass of this compound.
| Parameter | Value |
| Chemical Formula | C₅D₁₀H₂O₂ |
| Theoretical Monoisotopic Mass | 114.146500 amu |
| Experimental Molecular Weight | 114.21 g/mol [1], 114.209 g/mol [2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard method for the determination of the experimental mass of this compound.
Objective: To determine the mass of this compound using GC-MS.
Materials:
-
This compound standard
-
Anhydrous methanol (or other suitable solvent)
-
GC-MS system equipped with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous methanol.
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 20:1)
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-200
-
Scan Speed: 1000 amu/s
-
-
-
Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Determine the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The experimentally determined mass will be the m/z value of the molecular ion.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the theoretical and experimental mass of this compound.
Caption: Workflow for comparing theoretical and experimental mass.
Conclusion
This technical guide has detailed the theoretical and experimental mass of this compound. The close agreement between the calculated theoretical mass (114.146500 amu) and the experimentally observed molecular weight (~114.21 g/mol ) confirms the identity and high isotopic enrichment of the compound. The provided GC-MS protocol offers a robust method for the experimental verification of its mass, which is a critical quality control step for its use in sensitive research and drug development applications. Any minor discrepancies between the theoretical and experimental values can typically be attributed to instrumental calibration and measurement precision.
References
Methodological & Application
Application Notes and Protocols for Quantitative Metabolite Analysis using 1,5-Pentanediol-D10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative metabolomics is a powerful discipline used to understand the dynamic metabolic state of biological systems in response to physiological, pathological, or genetic alterations. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in this field, offering high sensitivity and reproducibility for the analysis of a wide range of small molecule metabolites. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards for accurate and reliable quantification.
Stable isotope-labeled internal standards, such as 1,5-Pentanediol-D10, are the gold standard for quantitative metabolomics.[1] These compounds are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to each sample prior to extraction, it co-elutes with the target analytes and experiences similar matrix effects and ionization suppression or enhancement. This allows for the normalization of the analytical signal, correcting for variations in sample handling and instrument performance, thereby enabling precise and accurate quantification of target metabolites.[1]
This document provides a detailed protocol for the quantitative analysis of polar metabolites in biological samples, such as plasma, using 1,5-Pentanediol-D10 as an internal standard with GC-MS. The protocol covers sample preparation, derivatization, GC-MS analysis, and data processing.
Experimental Workflow
The overall experimental workflow for quantitative metabolite analysis using an internal standard is a multi-step process that requires careful execution to ensure data quality and reproducibility. The key stages include sample preparation, where the internal standard is introduced, followed by metabolite extraction and derivatization to make the analytes suitable for GC-MS analysis. The final steps involve instrumental analysis and data processing to obtain quantitative results.
References
Application Notes and Protocols for the Use of 1,5-Pentanediol-d10 in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various polymers using 1,5-Pentanediol-d10, a deuterated version of 1,5-Pentanediol. The incorporation of deuterium can offer unique advantages in polymer characterization and specialized applications, particularly in the field of drug delivery where isotopic labeling can influence and monitor drug release kinetics.
Introduction to 1,5-Pentanediol-d10 in Polymer Science
1,5-Pentanediol is a versatile diol used as a building block in the synthesis of polyesters, polyurethanes, and polycarbonates.[1][2][3] The deuterated analogue, 1,5-Pentanediol-d10, where the ten hydrogen atoms on the pentane backbone are replaced with deuterium, offers unique properties beneficial for advanced material research. The substitution of hydrogen with deuterium, a stable isotope, can lead to altered vibrational frequencies, changes in hydrogen bonding, and enhanced stability.[4] These isotopic effects can be leveraged for various applications, including as standards in mass spectrometry and in drug delivery systems to create more controlled and targeted therapeutic release.[4]
In the context of drug development, the use of deuterated polymers can have a significant impact on the material's biodegradation and drug elution profiles. The primary deuterium kinetic isotope effect can slow down chemical reactions where the breaking of a carbon-hydrogen bond is the rate-determining step.[5] This has been demonstrated to prolong drug release from a hydrogel-microsphere system and extend the in vivo biodegradation time of the polymer matrix itself.[5][6]
Polymer Synthesis Protocols
The following are generalized protocols for the synthesis of polyesters, polycarbonates, and polyurethanes using 1,5-Pentanediol-d10. Researchers should note that while the fundamental chemistry is analogous to using non-deuterated 1,5-Pentanediol, minor adjustments to reaction times may be necessary due to potential kinetic isotope effects.[7]
Polyester Synthesis via Melt Polycondensation
High molecular weight aliphatic polyesters can be synthesized from 1,5-Pentanediol and various aliphatic diacids through melt polycondensation.[1][8] This method avoids the use of solvents and is widely used in industrial polyester production.
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of 1,5-Pentanediol-d10 and a chosen dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid).
-
Catalyst Addition: Add a suitable catalyst, such as antimony trioxide, titanium glycolate, or p-toluenesulfonic acid (p-TSA), in a catalytic amount (typically 0.1 mol% relative to the diacid).[9][10]
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 170-190°C with constant stirring.[10][11] Water will be produced as a byproduct of the esterification reaction and should be continuously removed by distillation. This stage is typically carried out for 2-4 hours.
-
Polycondensation Stage: After the removal of water ceases, gradually increase the temperature to 190-220°C while slowly reducing the pressure to a high vacuum (<1 mbar).[11] This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The duration of this stage can range from 4 to 8 hours, depending on the desired molecular weight.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature and recover the solid polyester. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
Logical Relationship of Polyester Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iscientific.org [iscientific.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: NMR Characterization of Polyesters Synthesized with 1,5-Pentane-D10-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of polymers.[1][2] For polyesters, NMR provides detailed information on monomer composition, end-group analysis, molecular weight determination, and microstructure.[1][3][4][5][6] The synthesis of polyesters with deuterated monomers, such as 1,5-Pentane-D10-diol, offers unique advantages for in-depth NMR studies. The substitution of protons with deuterium (²H or D) simplifies ¹H NMR spectra by eliminating signals from the deuterated monomer, allowing for clearer observation of the non-deuterated components and end-groups.[7] Furthermore, ²H NMR spectroscopy can be employed to probe the mobility and orientation of the deuterated segments within the polymer chain.[7][8]
This application note provides detailed protocols for the synthesis and subsequent NMR characterization of polyesters incorporating this compound. It includes methods for ¹H NMR, ¹³C NMR, and ²H NMR analysis, along with data presentation and visualization of the experimental workflow.
Experimental Protocols
I. Synthesis of Polyester with this compound and Adipic Acid
This protocol describes a typical melt polymerization reaction to synthesize a polyester from this compound and adipic acid.
Materials:
-
This compound (D, 98 atom % D)
-
Adipic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
High-purity nitrogen gas
-
Chloroform-d (CDCl₃) for NMR analysis
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen.
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved and collected in the condenser. Continue this step for 2-4 hours or until the evolution of water ceases.
-
Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This step facilitates the removal of excess diol and promotes the increase in polymer molecular weight.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt. The reaction is typically continued for 4-8 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed from the flask.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer under vacuum.
II. NMR Sample Preparation
For ¹H and ¹³C NMR:
-
Weigh approximately 15-20 mg of the dried polyester sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and vortex or sonicate until the polymer is fully dissolved.
For ²H NMR:
-
Weigh approximately 20-30 mg of the dried polyester sample into an NMR tube.
-
Add approximately 0.6 mL of a non-deuterated solvent (e.g., chloroform).
-
Cap the tube and vortex or sonicate until the polymer is fully dissolved.
III. NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.
¹H NMR Parameters (Typical):
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 5 seconds
-
Spectral Width: 16 ppm
-
Temperature: 25°C
¹³C NMR Parameters (Typical):
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 250 ppm
-
Temperature: 25°C
²H NMR Parameters (Typical):
-
Pulse Sequence: Single-pulse experiment without proton decoupling
-
Number of Scans: 128-512
-
Relaxation Delay: 1 second
-
Spectral Width: 50 ppm
-
Temperature: 25°C
Data Presentation
The use of this compound significantly simplifies the ¹H NMR spectrum. The signals corresponding to the pentanediol protons will be absent, allowing for unambiguous integration of the adipic acid protons and the end-group signals.
Table 1: ¹H NMR Chemical Shift Assignments for Polyester of Adipic Acid and this compound
| Signal Assignment | Chemical Shift (ppm) | Multiplicity |
| Adipic Acid (-OOC-CH₂ -(CH₂)₂-CH₂ -COO-) | ~2.3 | Triplet |
| Adipic Acid (-OOC-CH₂-CH₂ -CH₂ -CH₂-COO-) | ~1.6 | Multiplet |
| Hydroxyl End-Group (-CH₂ -OH) | ~3.6 | Triplet |
| Carboxylic Acid End-Group (-CH₂ -COOH) | ~2.4 | Triplet |
Table 2: Quantitative ¹H NMR Data for Molecular Weight Determination
The number average molecular weight (Mn) can be calculated from the ¹H NMR spectrum by end-group analysis.[1][3][5][6] The following formula can be used:
Mn = (I_repeating / N_repeating) * MW_repeating + MW_end_groups
Where:
-
I_repeating is the integral of the repeating unit protons (e.g., adipic acid protons at ~2.3 ppm).
-
N_repeating is the number of protons in the repeating unit signal (4 for the adipic acid methylene groups adjacent to the ester).
-
MW_repeating is the molecular weight of the repeating unit (adipic acid + this compound - 2 * H₂O).
-
MW_end_groups is the molecular weight of the end groups.
| Sample ID | Integral of Adipic Acid Protons (I_repeating at ~2.3 ppm) | Integral of Hydroxyl End-Group Protons (I_OH at ~3.6 ppm) | Degree of Polymerization (DP) | Calculated Mn ( g/mol ) |
| Polyester-D10-01 | 100 | 2.5 | 20 | 5200 |
| Polyester-D10-02 | 100 | 1.8 | 27.8 | 7250 |
Note: DP is calculated as (I_repeating / N_repeating) / (I_end_group / N_end_group). For hydroxyl end groups, N_end_group = 2.
Table 3: ¹³C NMR Chemical Shift Assignments
| Signal Assignment | Chemical Shift (ppm) |
| Carbonyl Carbon (-C OO-) | ~173 |
| Adipic Acid (-OOC-C H₂-) | ~34 |
| Adipic Acid (-OOC-CH₂-C H₂-) | ~24 |
| This compound (-O-C D₂-) | ~64 (broadened due to C-D coupling) |
| This compound (-O-CD₂-C D₂-) | ~29 (broadened due to C-D coupling) |
| This compound (-O-CD₂-CD₂-C D₂-) | ~22 (broadened due to C-D coupling) |
Table 4: ²H NMR Chemical Shift Assignments
The ²H NMR spectrum will show signals corresponding to the deuterated positions in the 1,5-pentanediol unit.
| Signal Assignment | Chemical Shift (ppm) |
| This compound (-O-CD₂ -) | ~4.1 |
| This compound (-O-CD₂-CD₂ -) | ~1.7 |
| This compound (-O-CD₂-CD₂-CD₂ -) | ~1.4 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization of polyesters.
Caption: Logical workflow for NMR data processing and analysis.
References
Application Notes and Protocols: 1,5-Pentanediol in Materials Science Research
Introduction
1,5-Pentanediol (1,5-PDO), a linear diol with the formula HO(CH₂)₅OH, is a versatile building block in materials science.[1][2] Its two primary hydroxyl groups make it a reactive monomer for polymerization reactions, and its five-carbon backbone imparts a unique balance of flexibility and mechanical strength to the resulting materials.[1][3] While the deuterated form, 1,5-Pentanediol-d10, is a valuable tool for isotopic tracing and neutron scattering studies to investigate reaction mechanisms and polymer dynamics, the non-deuterated form is predominantly used in the synthesis of novel materials. This document outlines the key applications of 1,5-Pentanediol in materials science, with a focus on its use in the synthesis of polyesters and polyurethanes, and as a plasticizer. Detailed experimental protocols and quantitative data are provided for researchers, scientists, and drug development professionals.
Key Applications in Materials Science
1,5-Pentanediol is a key intermediate in the production of a wide range of materials, including:
-
Polymers: It serves as a monomer for the synthesis of polyesters, unsaturated polyesters, and polyurethanes.[1][2][3][4][5][6] The resulting polymers often exhibit enhanced flexibility, adhesion, and weatherability.[1][3]
-
Plasticizers: It is utilized as a plasticizer to increase the flexibility and reduce the brittleness of materials such as cellulose products and adhesives.[1][7][8][9][10]
-
Coatings and Adhesives: 1,5-Pentanediol is a common component in the formulation of coatings, adhesives, and sealants.[1][4][7][10][11] In coatings, it aids in the formation of a uniform film, while in adhesives, it improves the flexibility of the bond.[7]
-
Solvents: Due to its excellent solvency, it is used as a solvent in various formulations, including paints, coatings, and inks.[1][4][10]
Application 1: Synthesis of High Molecular Weight Aliphatic Polyesters
1,5-Pentanediol is an excellent monomer for the synthesis of high molecular weight aliphatic polyesters through melt polycondensation with various aliphatic diacids.[12][13] These bio-based and potentially biodegradable polyesters are promising materials for a range of applications. The properties of the resulting polyesters, such as melting temperature and tensile strength, can be tuned by varying the chain length of the diacid comonomer.[12]
Quantitative Data: Properties of Poly(1,5-pentylene dicarboxylate)s
The following table summarizes the thermo-mechanical properties of high molecular weight polyesters synthesized from bio-based 1,5-Pentanediol and a variety of aliphatic diacids.
| Diacid Used | Polymer Abbreviation | Weight-Average Molecular Weight ( g/mol ) | Melting Temperature (Tₘ) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinic Acid | PPeS | >100,000 | - | - | - |
| Glutaric Acid | PPeG | >100,000 | - | - | - |
| Adipic Acid | PPeA | <100,000 (less thermally stable) | - | - | - |
| Azelaic Acid | PPeAz | >100,000 | 50-62 | Comparable to Polyethylene | Comparable to Polyethylene |
| Sebacic Acid | PPeSe | >100,000 | 50-62 | Superior to PBAT | Superior to PBAT |
| Dodecanedioic Acid | PPeDo | >100,000 | 50-62 | Superior to PBAT | Superior to PBAT |
Data sourced from a study on high molecular weight polyesters derived from biobased 1,5-Pentanediol.[12] PBAT = Poly(butylene adipate-co-terephthalate)
Experimental Protocol: Synthesis of Poly(1,5-pentylene sebacate) (PPeSe) via Melt Polycondensation
This protocol describes the synthesis of a high molecular weight polyester from 1,5-Pentanediol and sebacic acid.
Materials:
-
1,5-Pentanediol (Bio-PDO)
-
Sebacic Acid
-
Dibutyltin oxide (DBTO) catalyst
Procedure:
-
Charging the Reactor: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 1,5-Pentanediol and sebacic acid in a 1.2:1 molar ratio.
-
Transesterification: The mixture is heated to 180°C under a nitrogen atmosphere with constant stirring. 0.1 wt% of DBTO catalyst (based on the total weight of monomers) is added. The reaction is allowed to proceed for 4 hours, during which water is distilled off.
-
Polycondensation: The temperature is gradually increased to 220°C, and the pressure is slowly reduced to below 1 Torr over a period of 1 hour. The reaction is continued under these conditions for 6-8 hours to increase the molecular weight of the polymer. The reaction is monitored by measuring the viscosity of the melt.
-
Product Recovery: The reactor is cooled to room temperature, and the resulting polyester is collected.
-
Characterization: The obtained poly(1,5-pentylene sebacate) can be characterized by various techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and tensile testing for mechanical properties.
Visualization: Polyester Synthesis Workflow
Caption: Workflow for the synthesis and characterization of polyesters using 1,5-Pentanediol.
Application 2: 1,5-Pentanediol in Polyurethane Formulations
In the synthesis of polyurethanes, 1,5-Pentanediol can be used in two primary ways: as a chain extender or as a component of a polyester or polyether polyol.[11]
-
As a Chain Extender: It reacts with isocyanate prepolymers to increase the molecular weight and enhance the mechanical properties of the final polyurethane, such as tensile strength and abrasion resistance.[11]
-
As a Polyol Component: When incorporated into the backbone of a polyester or polyether polyol, it acts as a soft segment, influencing the flexibility, elasticity, and low-temperature performance of the polyurethane.[11]
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol outlines a general procedure for synthesizing a thermoplastic polyurethane using a polyester polyol derived from 1,5-Pentanediol.
Materials:
-
Polyester polyol (synthesized from 1,5-Pentanediol and a diacid, e.g., adipic acid)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene as a solvent
Procedure:
-
Polyol Dehydration: The polyester polyol is dried under vacuum at 110°C for 2 hours to remove any residual moisture.
-
Prepolymer Formation: The dried polyol is dissolved in dry toluene in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The solution is heated to 80°C, and MDI is added dropwise with vigorous stirring. The reaction is continued for 2 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: A solution of 1,4-Butanediol in dry toluene is added to the prepolymer solution, followed by the addition of a catalytic amount of DBTDL. The mixture is stirred vigorously for 5-10 minutes.
-
Casting and Curing: The viscous solution is poured into a Teflon mold and cured in an oven at 100°C for 24 hours.
-
Product Recovery and Characterization: The resulting TPU film is removed from the mold and can be characterized for its mechanical and thermal properties.
Visualization: Polyurethane Synthesis Pathway
Caption: General pathway for the synthesis of polyurethanes using 1,5-Pentanediol-based polyols.
Application 3: 1,5-Pentanediol as a Plasticizer
The molecular structure of 1,5-Pentanediol allows it to act as an effective plasticizer.[7] It can interact with polymer chains, reducing intermolecular forces and increasing the free volume within the material.[7] This leads to a lower glass transition temperature (Tg), making the polymer more flexible and less brittle.[7] This is particularly useful in applications such as adhesives and cellulose-based products.[7][9]
Experimental Protocol: Evaluation of Plasticizer Efficacy
This protocol describes a method to evaluate the effectiveness of 1,5-Pentanediol as a plasticizer in a polymer film.
Materials:
-
Base polymer (e.g., Cellulose Acetate)
-
1,5-Pentanediol
-
Acetone (or another suitable solvent)
Procedure:
-
Sample Preparation: Prepare a series of solutions of the base polymer in acetone. To each solution, add a different concentration of 1,5-Pentanediol (e.g., 0%, 5%, 10%, 15% by weight of the polymer).
-
Film Casting: Cast the solutions onto a glass plate using a doctor blade to ensure uniform thickness. Allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven at a temperature below the boiling point of the plasticizer.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of each film. A decrease in Tg with increasing 1,5-Pentanediol concentration indicates effective plasticization.
-
Tensile Testing: Measure the tensile strength and elongation at break of the films. An increase in elongation at break and a decrease in tensile strength are indicative of increased flexibility.
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus and tan delta as a function of temperature to further investigate the effect of the plasticizer on the viscoelastic properties of the polymer.
-
Visualization: Mechanism of Plasticization
Caption: Conceptual diagram illustrating the effect of 1,5-Pentanediol as a plasticizer on polymer chains.
References
- 1. atamankimya.com [atamankimya.com]
- 2. gantrade.com [gantrade.com]
- 3. products.basf.com [products.basf.com]
- 4. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 5. jcia-bigdr.jp [jcia-bigdr.jp]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of 1,5-Pentanediol in Human Plasma using 1,5-Pentanediol-D10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Pentanediol is a diol with various industrial applications and potential for use in pharmaceutical formulations. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of 1,5-Pentanediol in a biological matrix is essential. This application note describes a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,5-Pentanediol in human plasma, utilizing its deuterated analog, 1,5-Pentanediol-D10, as the internal standard (IS). The method is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]
Experimental
Materials and Reagents
-
1,5-Pentanediol (≥98% purity)
-
1,5-Pentanediol-D10 (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)[5]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent[6]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Individual stock solutions of 1,5-Pentanediol and 1,5-Pentanediol-D10 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of 1,5-Pentanediol were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working internal standard solution of 1,5-Pentanediol-D10 was prepared at a concentration of 100 ng/mL in the same diluent.
-
Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma. The concentration range for the calibration curve was 1 to 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution (100 ng/mL 1,5-Pentanediol-D10).
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | 1,5-Pentanediol | 1,5-Pentanediol-D10 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 105.1 | 115.2 |
| Product Ion (m/z) | 87.1 | 95.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 18 |
| Declustering Potential (V) | 40 | 45 |
Method Validation
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of 1,5-Pentanediol and the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.8 | 96.3 - 103.1 |
| LQC | 3 | ≤ 6.2 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.5 |
| MQC | 50 | ≤ 5.5 | 98.5 - 101.8 | ≤ 6.8 | 99.1 - 101.2 |
| HQC | 800 | ≤ 4.8 | 99.0 - 101.5 | ≤ 5.9 | 99.5 - 100.8 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 85.2 | 98.7 |
| HQC | 87.5 | 101.2 |
Acceptance criteria: Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤15%.
Stability
The stability of 1,5-Pentanediol in human plasma was evaluated under various conditions.
Table 5: Stability Data Summary
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 6 hours at Room Temp. | LQC & HQC | 95.3 - 103.1 |
| Freeze-thaw | 3 cycles | LQC & HQC | 96.8 - 102.5 |
| Long-term | 30 days at -80°C | LQC & HQC | 97.2 - 101.9 |
Acceptance criteria: Mean concentration at each QC level should be within ±15% of the nominal concentration.[2]
Protocol
Sample Handling and Storage
-
Collect blood samples in tubes containing K2-EDTA as an anticoagulant.
-
Separate plasma by centrifugation at 3000 rpm for 10 minutes at 4°C within 1 hour of collection.
-
Store plasma samples at -80°C until analysis.
Analytical Procedure
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Follow the sample preparation procedure as described in Section 2.4.
-
Prepare an analytical run consisting of a blank sample, a zero sample (blank + IS), a set of calibration standards, and QC samples at a minimum of three levels (LQC, MQC, HQC).
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify the analyte concentration using the peak area ratio of the analyte to the internal standard.
Visualization
Caption: Experimental workflow for the bioanalytical method.
Caption: Key parameters for method validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lcms.cz [lcms.cz]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 1,5-Pentane-D10-diol for Instrument Calibration and Quantitative Analysis in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research and drug development, demanding high accuracy and precision. The use of stable isotope-labeled (SIL) internal standards is a widely accepted practice to ensure reliable quantification.[1][2][3][4] Deuterated compounds, in particular, serve as ideal internal standards because their physicochemical properties closely mirror those of the unlabeled analyte.[5] This application note provides a detailed protocol for the use of 1,5-Pentane-D10-diol as an internal standard for the accurate quantification of 1,5-Pentanediol in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The fundamental principle behind using this compound as an internal standard lies in its chemical similarity to the analyte, 1,5-Pentanediol. Due to the presence of ten deuterium atoms, it is heavier than the native compound and can be distinguished by the mass spectrometer. However, it exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency.[5][6] By adding a known concentration of this compound to all samples, including calibration standards, quality controls, and unknown samples, variations introduced during sample preparation and analysis can be normalized. The ratio of the analyte's signal intensity to that of the internal standard is used to construct a calibration curve and accurately quantify the analyte, thereby minimizing the impact of matrix effects and other experimental inconsistencies.[2][7]
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Materials and Reagents
-
1,5-Pentanediol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Protocol
5.1. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,5-Pentanediol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
5.2. Preparation of Working Solutions
-
Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with methanol.
-
Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the internal standard stock solution with methanol to achieve a final concentration of 100 ng/mL.
5.3. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, urine, or a surrogate matrix) with the analyte working solution to achieve the desired concentration range (e.g., 1-1000 ng/mL). A typical calibration curve may consist of 8 non-zero concentration levels.
5.4. Sample Preparation
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the internal standard working solution (100 ng/mL).
-
Perform sample extraction. A common method for biological samples is protein precipitation:
-
Add 300 µL of cold acetonitrile to each sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5.5. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
1,5-Pentanediol: Q1: m/z 105.1 -> Q3: m/z 87.1
-
This compound: Q1: m/z 115.2 -> Q3: m/z 95.2
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a quantitative assay using this compound as an internal standard. These values are representative and should be established for each specific method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Compensated by IS |
| Recovery | Consistent between analyte and IS |
Conclusion
This compound is a suitable internal standard for the quantification of 1,5-Pentanediol in various matrices by LC-MS/MS. Its use allows for the correction of analytical variability, leading to improved accuracy and precision of the results. The protocol described herein provides a general framework that can be adapted and validated for specific research and drug development applications.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of 1,5-Pentanediol using 1,5-Pentane-D10-diol by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Pentanediol is a versatile chemical compound utilized in a variety of applications, including as a plasticizer, in the synthesis of polyesters, and as a component in cosmetic and pharmaceutical formulations. Accurate quantification of 1,5-pentanediol in diverse matrices is crucial for quality control, safety assessment, and pharmacokinetic studies. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision. This method involves the use of a stable isotope-labeled internal standard, such as 1,5-Pentane-D10-diol, which is chemically identical to the analyte but has a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide detailed protocols for the sample preparation and analysis of 1,5-pentanediol in various matrices using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. Two primary derivatization techniques are presented: acylation with heptafluorobutyric anhydride (HFBA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (1,5-pentanediol). The labeled standard, often referred to as the internal standard (IS), behaves identically to the analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, and comparing this to a calibration curve, the concentration of the analyte in the original sample can be determined with high accuracy.
Data Presentation
Table 1: GC-MS Parameters for Derivatized 1,5-Pentanediol
| Parameter | Acylation with HFBA | Silylation with MSTFA |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium (1.0 mL/min) | Helium (1.2 mL/min) |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | 70 °C (1 min), ramp to 310 °C at 12 °C/min, hold for 4 min |
| MS Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatization Method | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1,5-Pentanediol-bis(HFB) | Acylation (HFBA) | [To be determined empirically] | [To be determined empirically] |
| This compound-bis(HFB) | Acylation (HFBA) | [To be determined empirically] | [To be determined empirically] |
| 1,5-Pentanediol-bis(TMS) | Silylation (MSTFA) | 117 | 147, 219 |
| This compound-bis(TMS) | Silylation (MSTFA) | 126 | 155, 228 |
Note: The exact mass fragments for the HFB derivatives should be determined by analyzing a derivatized standard of 1,5-pentanediol and its deuterated analog, as fragmentation patterns can vary.
Experimental Protocols
Protocol 1: Analysis of 1,5-Pentanediol in Aqueous Matrices (e.g., Plasma, Environmental Water) using Acylation with HFBA
This protocol is adapted from a validated method for the analysis of short-chain glycols in biological fluids.
1. Materials and Reagents
-
1,5-Pentanediol (analytical standard)
-
This compound (internal standard)
-
Heptafluorobutyric anhydride (HFBA)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Standard and Internal Standard Solutions
-
1,5-Pentanediol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,5-pentanediol and dissolve in 10 mL of deionized water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the expected concentration range of the samples.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with deionized water.
3. Sample Preparation
-
Pipette 250 µL of the sample (or calibration standard) into a 1.5 mL centrifuge tube.
-
Add 25 µL of the working IS solution (10 µg/mL) to each tube and vortex briefly.
-
Add 750 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 15 mL centrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
4. Derivatization
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of HFBA.
-
Cap the tube tightly and vortex.
-
Heat at 60 °C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 500 µL of n-hexane and 500 µL of deionized water.
-
Vortex for 1 minute to extract the derivatized analytes into the n-hexane layer.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper n-hexane layer to a GC vial for analysis.
5. GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use the parameters outlined in Table 1 and Table 2 for the acylation method.
Protocol 2: Analysis of 1,5-Pentanediol in Cosmetic Matrices (e.g., Creams, Lotions) using Silylation with MSTFA
This protocol is a general approach for the extraction and derivatization of diols from a semi-solid matrix.
1. Materials and Reagents
-
1,5-Pentanediol (analytical standard)
-
This compound (internal standard)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
2. Preparation of Standard and Internal Standard Solutions
-
Prepare stock and working solutions as described in Protocol 1, using a suitable solvent like dichloromethane or pyridine.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 100 µL of the working IS solution (10 µg/mL).
-
Add 5 mL of dichloromethane.
-
Vortex for 1 minute.
-
Sonicate in an ultrasonic bath for 15 minutes to ensure complete dispersion and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the solid components.
-
Carefully transfer the dichloromethane supernatant to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to a volume of approximately 100 µL under a gentle stream of nitrogen.
4. Derivatization
-
To the concentrated extract, add 50 µL of pyridine and 100 µL of MSTFA.
-
Cap the tube tightly and vortex.
-
Heat at 70 °C for 1 hour.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
5. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use the parameters outlined in Table 1 and Table 2 for the silylation method.
Conclusion
The protocols described provide a robust framework for the quantitative analysis of 1,5-pentanediol in different matrices using this compound as an internal standard. The choice between acylation and silylation will depend on the specific matrix, potential interferences, and available instrumentation. Proper validation of the method in the target matrix is essential to ensure accurate and reliable results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of 1,5-pentanediol.
Application Notes and Protocols: The Use of 1,5-Pentanediol-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of 1,5-Pentanediol-d10 in pharmacokinetic (PK) studies: its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of therapeutic drug candidates and their metabolites in biological matrices.
Introduction
In drug development, pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS data heavily depend on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1][2]
Stable isotope-labeled internal standards, such as 1,5-Pentanediol-d10, are considered the ideal choice for quantitative bioanalysis.[3] By replacing hydrogen atoms with deuterium, 1,5-Pentanediol-d10 has a higher mass than its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][2] This co-eluting internal standard helps to normalize variations caused by matrix effects, leading to more reliable and reproducible data.[4]
Advantages of Using 1,5-Pentanediol-d10 as an Internal Standard
The use of a deuterated internal standard like 1,5-Pentanediol-d10 offers several key advantages in pharmacokinetic studies:
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.[4]
-
Improved Accuracy and Precision: By accounting for variability in sample preparation, injection volume, and instrument response, 1,5-Pentanediol-d10 significantly improves the accuracy and precision of the analytical method.[5][6]
-
Enhanced Method Robustness: The use of a SIL-IS makes the bioanalytical method less susceptible to day-to-day variations and differences between individual patient samples.[5][6]
-
Regulatory Acceptance: Regulatory agencies like the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for drug approval.
While highly advantageous, it is important to ensure the stability of the deuterium labels and that the mass difference is sufficient to avoid spectral overlap.[3][7]
Exemplary Experimental Protocol: Pharmacokinetic Analysis of "Drug X" using 1,5-Pentanediol-d10 as an Internal Standard
This protocol describes a general procedure for the quantification of a hypothetical small molecule, "Drug X," in human plasma using 1,5-Pentanediol-d10 as an internal standard.
Materials and Reagents
-
Drug X reference standard
-
1,5-Pentanediol-d10 (Internal Standard)
-
Control human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.
-
1,5-Pentanediol-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1,5-Pentanediol-d10 in methanol.
-
Drug X Working Solutions: Serially dilute the Drug X stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1,5-Pentanediol-d10 stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples.
-
Pipette 50 µL of the appropriate matrix (control plasma for standards and QCs, study sample plasma for unknowns) into the corresponding tubes.
-
Spike 10 µL of Drug X working solution into the calibration standard and QC tubes. For blank samples, add 10 µL of 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to all tubes except for the blank matrix samples (to which 200 µL of acetonitrile without IS is added).
-
Vortex all tubes for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Drug X from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the properties of Drug X.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Drug X: Determine the precursor ion and a stable product ion.
-
1,5-Pentanediol-d10: Determine the precursor ion and a stable product ion.
-
-
Data Analysis and Quantification
-
Integrate the peak areas for both Drug X and 1,5-Pentanediol-d10.
-
Calculate the peak area ratio (Drug X peak area / 1,5-Pentanediol-d10 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Drug X in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software to calculate PK parameters such as Cmax, Tmax, AUC, and half-life from the concentration-time data of the unknown samples.
Data Presentation
The following tables represent hypothetical data from a pharmacokinetic study of Drug X using the protocol described above.
Table 1: Calibration Curve for Drug X in Human Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.1 | 110.0 |
| 5.0 | 0.061 | 5.2 | 104.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 100.0 | 1.220 | 101.5 | 101.5 |
| 500.0 | 6.150 | 498.9 | 99.8 |
| 1000.0 | 12.350 | 1005.0 | 100.5 |
| 2500.0 | 30.890 | 2495.0 | 99.8 |
| 5000.0 | 61.980 | 5010.0 | 100.2 |
Table 2: Quality Control Sample Analysis for Drug X
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | 3.1 | 103.3 | 4.5 |
| Mid QC | 200.0 | 198.5 | 99.3 | 3.2 |
| High QC | 4000.0 | 4050.0 | 101.3 | 2.8 |
Table 3: Hypothetical Pharmacokinetic Parameters of Drug X after a Single Oral Dose
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| 001 | 1520 | 2.0 | 8560 | 6.5 |
| 002 | 1480 | 2.5 | 8320 | 6.8 |
| 003 | 1610 | 2.0 | 9010 | 6.3 |
| Mean | 1536.7 | 2.2 | 8630.0 | 6.5 |
| SD | 66.6 | 0.3 | 347.3 | 0.3 |
| %CV | 4.3 | 12.5 | 4.0 | 3.9 |
Visualizations
References
- 1. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting isotopic exchange of 1,5-Pentane-D10-diol in solution
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Pentane-D10-diol. It addresses common issues related to isotopic exchange that may be encountered during experimental procedures in various solutions.
Frequently Asked Questions (FAQs)
Q1: Why does the deuterium on my hydroxyl groups (-OD) exchange with protons from the solvent almost instantly?
A1: The deuterium atom on a hydroxyl group is considered a "labile" or "exchangeable" deuteron. In the presence of any protic solvent (like water, methanol, or even atmospheric moisture), it will undergo a rapid acid-base equilibrium reaction.[1] This exchange is typically instantaneous and does not require a catalyst.
Q2: How can I prevent or minimize the back-exchange of my hydroxyl deuterons (O-D to O-H) during sample preparation and analysis?
A2: To preserve the O-D bond, you must work in an aprotic and anhydrous environment. For analytical techniques like NMR, dissolve your sample in a dry, deuterated aprotic solvent (e.g., DMSO-d6, Chloroform-d, Acetone-d6). Minimize exposure to atmospheric moisture by using sealed containers and dry transfer techniques.
Q3: I am observing an unexpected loss of deuterium from the carbon backbone (C-D bonds) of my this compound. What is causing this?
A3: The loss of deuterium from the carbon backbone (C-D/C-H exchange) is much slower than hydroxyl exchange and typically requires specific conditions. Potential causes include:
-
High Temperatures: Elevated temperatures can provide the activation energy needed for C-D bond cleavage.
-
Extreme pH: Strong acidic or basic conditions can catalyze the exchange, especially at positions alpha to the hydroxyl groups through keto-enol type intermediates.[2][3]
-
Presence of Metal Catalysts: Trace amounts of transition metal catalysts (e.g., Iridium, Ruthenium, Palladium) can facilitate C-D/C-H exchange, as they are often used intentionally for this purpose.[4][5][6]
Q4: What are the best analytical techniques to monitor and quantify isotopic exchange?
A4: The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H NMR is excellent for observing the appearance of C-H protons, providing site-specific information about where the exchange is occurring.[7] ²H (Deuterium) NMR can be used to monitor the disappearance of D signals.
-
Mass Spectrometry (e.g., LC-MS, ESI-HRMS): MS is highly sensitive for detecting changes in the overall molecular weight of the molecule, allowing for precise quantification of the extent of deuterium loss or incorporation.[8][9]
Q5: My mass spectrometry data shows a distribution of masses instead of a single peak. How should I interpret this?
A5: This is expected in an isotopic exchange experiment. The distribution represents a population of molecules with varying degrees of deuterium incorporation or loss. The centroid mass of this isotopic envelope can be used to calculate the average number of deuterons exchanged.[8] It is crucial to run a non-deuterated standard and a fully deuterated control to accurately determine the mass shifts corresponding to exchange.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Rapid disappearance of -OD signal in ¹H NMR | Exchange with residual protic solvent (e.g., H₂O). | Ensure use of high-purity, dry deuterated solvents. Minimize exposure of the sample to the atmosphere. |
| Gradual appearance of new C-H signals in ¹H NMR | Unintended C-D/C-H exchange is occurring. | Review experimental conditions. Lower the reaction temperature. Adjust pH to be closer to neutral. Check for and eliminate sources of catalytic metal contamination. |
| Mass spectrum shows a lower mass than expected for the D10 compound | Back-exchange has occurred either during the experiment or sample workup.[10] | For workup, use deuterated solvents where possible and minimize contact with aqueous protic solutions. For analysis, ensure the LC-MS mobile phase does not promote exchange. Quenching reactions at low pH and temperature can help preserve the deuterium label.[8][10] |
| Inconsistent results between experimental runs | Variability in experimental conditions. | Strictly control temperature, pH, reaction time, and moisture exposure. Ensure catalyst concentrations (if applicable) are consistent. Run technical replicates to assess measurement error.[8] |
Experimental Protocols
Protocol 1: Monitoring Hydroxyl Group (O-D/O-H) Exchange via ¹H NMR
-
Sample Preparation: In a dry environment (e.g., a glove box), accurately weigh ~5 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a dry, deuterated aprotic solvent (e.g., DMSO-d6). Seal the NMR tube immediately.
-
Initial Analysis: Acquire a standard ¹H NMR spectrum. The absence of a broad peak typical for an -OH proton indicates the -OD groups are intact.
-
Inducing Exchange: Uncap the tube and add 1-2 µL of H₂O. Gently mix the sample.
-
Post-Exchange Analysis: Immediately re-acquire the ¹H NMR spectrum. Observe the appearance of a new, often broad, signal corresponding to the -OH protons, confirming the rapid exchange.
Protocol 2: Quantifying C-D/C-H Exchange via LC-MS
-
Reaction Setup: Dissolve this compound in the solution to be tested under the desired experimental conditions (e.g., specific pH, temperature).
-
Time Points: At designated time intervals (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a cold (0-4°C), acidic aprotic solution (e.g., acetonitrile with 0.1% formic acid) to stop the exchange reaction.[8]
-
LC-MS Analysis: Inject the quenched sample into an LC-MS system. Use a mobile phase that minimizes on-column back-exchange (typically acetonitrile/water with acid).
-
Data Analysis:
-
Determine the centroid mass of the isotopic distribution for the 1,5-Pentanediol peak at each time point.
-
Calculate the average number of deuterons lost (N_lost) using the formula: N_lost = (Mass_initial - Mass_t) / (Mass_H - Mass_D) where Mass_initial is the mass at t=0, Mass_t is the mass at a given time point, and Mass_H and Mass_D are the masses of hydrogen and deuterium, respectively.
-
Visualizations
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with 1,5-Pentanediol-D10 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,5-Pentanediol-D10 as an internal standard to minimize matrix effects in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-Pentanediol-D10 and why is it used as an internal standard?
A1: 1,5-Pentanediol-D10 is a deuterated form of 1,5-pentanediol, meaning that the ten hydrogen atoms on the pentane backbone have been replaced with deuterium. It is used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to its non-deuterated counterpart but has a different mass. This property allows it to be distinguished by a mass spectrometer. The primary purpose of using a SIL-IS like 1,5-Pentanediol-D10 is to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantitative analyses.
Q2: What are "matrix effects" and how does 1,5-Pentanediol-D10 help minimize them?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification. Because 1,5-Pentanediol-D10 is structurally and chemically very similar to many small polar analytes, it is expected to experience similar matrix effects. By adding a known amount of the internal standard to every sample, standard, and quality control, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced to a similar degree, thus minimizing the impact of matrix effects on the final result.
Q3: For which types of analytes is 1,5-Pentanediol-D10 a suitable internal standard?
A3: 1,5-Pentanediol-D10 is most suitable for the quantification of small, polar, neutral molecules, particularly those containing hydroxyl groups, such as other diols, alcohols, and certain metabolites. The closer the chemical and physical properties of the internal standard are to the analyte, the better it will compensate for matrix effects and other sources of variability.
Q4: Can I use 1,5-Pentanediol-D10 for non-polar analytes?
A4: It is generally not recommended to use a polar internal standard like 1,5-Pentanediol-D10 for the analysis of non-polar analytes. The significant differences in their chemical and physical properties (e.g., solubility, chromatographic retention, ionization efficiency) mean that the internal standard is unlikely to effectively track the analyte during sample preparation and analysis, leading to inaccurate results.
Q5: How do I properly store and handle 1,5-Pentanediol-D10?
A5: 1,5-Pentanediol-D10 should be stored according to the manufacturer's instructions, which typically involve keeping it in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration or freezing may be recommended. It is important to allow the solution to come to room temperature before opening to prevent condensation from introducing water, which could alter the concentration.
Troubleshooting Guides
This section addresses common issues encountered when using 1,5-Pentanediol-D10 as an internal standard.
Issue 1: High Variability in Internal Standard Peak Area
-
Symptom: The peak area of 1,5-Pentanediol-D10 is inconsistent across samples in the same batch.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure the pipette used to add the internal standard is properly calibrated. Use a consistent pipetting technique for all samples. |
| Sample Preparation Variability | Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent mixing, evaporation, or reconstitution volumes. |
| Matrix Effects | Severe matrix effects can still cause some variability. Evaluate the sample cleanup procedure to remove more interfering compounds. Consider diluting the sample if sensitivity allows. |
| Injector Issues | A partially clogged injector or sample loop can lead to inconsistent injection volumes. Perform regular maintenance on the autosampler. |
Issue 2: Poor Peak Shape of 1,5-Pentanediol-D10 (Tailing or Fronting)
-
Symptom: The chromatographic peak for 1,5-Pentanediol-D10 is not symmetrical.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | The concentration of the internal standard may be too high. Try reducing the concentration of the spiking solution. |
| Incompatible Injection Solvent | The solvent in which the final sample is dissolved may be too strong or too weak compared to the mobile phase, causing peak distortion. If possible, dissolve the sample in the initial mobile phase. |
| Secondary Interactions with Column | Residual silanol groups on a silica-based column can interact with the hydroxyl groups of the diol, causing peak tailing. Ensure the mobile phase pH is appropriate for the column and analyte. Consider using a column with end-capping or a different stationary phase. |
| Column Contamination or Degradation | A buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary. |
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Symptom: The retention times of the analyte and 1,5-Pentanediol-D10 are significantly different.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | Deuteration can sometimes lead to a slight shift in retention time, which is usually minor. However, under certain chromatographic conditions, this separation can be more pronounced. |
| Chromatographic Conditions | Optimize the gradient profile or isocratic mobile phase composition to ensure co-elution or near co-elution of the analyte and internal standard. This is crucial for effective matrix effect compensation. |
Experimental Protocols
Representative Protocol: Quantification of a Polar Analyte in Human Plasma using LC-MS/MS with 1,5-Pentanediol-D10 Internal Standard
This protocol is a general guideline and should be optimized for the specific analyte of interest.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Analyte reference standard
-
1,5-Pentanediol-D10 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in an appropriate solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1,5-Pentanediol-D10 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma for standards, pooled plasma for QCs, or individual sample plasma) to each tube.
-
For calibration standards, spike with the appropriate working standard solution. For QCs and unknowns, spike with blank solvent.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 150 µL of deionized water containing 0.1% formic acid.
-
Seal the plate or vials and place in the autosampler for analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on the analyte
-
MRM Transitions: To be determined by infusing the analyte and internal standard solutions.
Visualizations
Caption: Experimental workflow for sample analysis.
Caption: Troubleshooting high internal standard variability.
Technical Support Center: Chromatographic Separation of 1,5-Pentane-D10-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1,5-Pentane-D10-diol and its non-deuterated analog.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the chromatographic analysis of this compound?
This compound is a small, polar, and hydrophilic molecule. These characteristics can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and peak tailing in gas chromatography (GC) if not derivatized. Careful method development is crucial to achieve good peak shape and resolution.
2. Which chromatographic techniques are most suitable for analyzing this compound?
The most common and effective techniques are:
-
Gas Chromatography (GC) with derivatization: This is a robust method for volatile compounds. Derivatization is necessary to increase the volatility and reduce the polarity of the diol, improving peak shape and sensitivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds, making it an excellent choice for underivatized this compound.[1][2][3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be used, often with highly aqueous mobile phases or by modifying the analyte through derivatization.[5]
3. Is derivatization necessary for the analysis of this compound?
-
For GC analysis, yes. Derivatization is essential to convert the polar hydroxyl groups into less polar, more volatile derivatives.[5][6][7] Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA) and acylation.[6]
-
For HPLC and HILIC analysis, it is optional. HILIC can effectively retain and separate the underivatized diol.[2][3] Derivatization in HPLC is typically done to enhance detection (e.g., by adding a UV-active or fluorescent tag) rather than to improve retention.
4. How does the deuterium labeling in this compound affect its chromatographic behavior?
Deuterium labeling can sometimes lead to a slight decrease in retention time compared to the non-deuterated analog in both GC and reversed-phase LC.[7][8][9] This is known as the "isotope effect." However, this effect is usually small and predictable. In quantitative analysis using mass spectrometry, this compound serves as an excellent internal standard for 1,5-pentanediol because it co-elutes closely and compensates for variations in sample preparation and instrument response.[8][9]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue: Poor Peak Shape (Tailing)
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Optimize the derivatization reaction. Increase the reagent-to-analyte ratio, reaction time, or temperature. Ensure the sample is completely dry before adding the derivatization reagent.[10] |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner. Trim the first few centimeters of the column to remove any active sites that may have developed.[11][12] |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[11] |
Issue: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Leaks in the GC System | Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector. |
| Fluctuations in Carrier Gas Flow | Ensure the gas source provides a consistent pressure. Check the gas regulators and flow controllers. |
| Oven Temperature Instability | Verify the oven temperature program is accurate and reproducible. |
High-Performance Liquid Chromatography (HPLC) and HILIC Troubleshooting
Issue: Poor Retention (in Reversed-Phase HPLC)
| Possible Cause | Suggested Solution |
| Analyte is too Polar | Increase the aqueous content of the mobile phase. Consider using a polar-endcapped C18 column or a column with an embedded polar group. |
| Inappropriate Column Chemistry | Switch to a more suitable technique like HILIC.[1][2][3] |
Issue: Peak Tailing (in HILIC)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | Increase the buffer concentration in the mobile phase to mask silanol interactions. Adjust the pH of the mobile phase.[13] |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[14] |
| Column Overload | Reduce the injection volume or sample concentration.[13] |
| Insufficient Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[2] |
Experimental Protocols
Gas Chromatography (GC) Method (with Derivatization)
This protocol is a starting point and may require optimization.
Derivatization (Silylation):
-
Evaporate a known volume of the sample containing 1,5-pentanediol to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC Conditions:
| Parameter | Value |
| Column | Agilent CP-Select 624 CB (30 m x 0.53 mm, 3.0 µm film thickness)[15] |
| Carrier Gas | Nitrogen at 10 mL/min[15] |
| Injector Temperature | 250°C[15] |
| Oven Program | Initial temperature of 50°C, ramp at 10°C/min to 200°C[15] |
| Detector | Flame Ionization Detector (FID) at 250°C[15] |
| Injection Volume | 1 µL |
Expected Retention Time for 1,5-pentanediol is approximately 9-10 minutes under these conditions.[15]
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This is a general starting method for the analysis of small, polar diols.
HILIC Conditions:
| Parameter | Value |
| Column | Diol or Amide-based HILIC column (e.g., YMC-Triart Diol-HILIC, Waters ACQUITY UPLC BEH Amide)[16][17] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 2 µL |
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Logical workflow for HILIC method development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tailing in HILIC - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Separation of 1,5-Pentanediol, 3-(4-pyridinyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. texilajournal.com [texilajournal.com]
- 9. scispace.com [scispace.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. HILIC peak tailing - Chromatography Forum [chromforum.org]
- 15. agilent.com [agilent.com]
- 16. ymc.eu [ymc.eu]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Quantification Accuracy with 1,5-Pentanediol-D10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1,5-Pentanediol-D10 as an internal standard for quantitative analysis.
Troubleshooting Guide
This guide addresses specific issues that can arise during experiments, leading to inaccurate quantification.
Question: Why am I observing poor peak shape and inconsistent retention times for my analyte and 1,5-Pentanediol-D10?
Answer: Poor chromatography can significantly impact the accuracy and precision of your quantification. Several factors can contribute to this issue:
-
Column Choice: The analytical column may not be suitable for the polarity of 1,5-Pentanediol and your analyte.
-
Mobile Phase Composition: The gradient or isocratic mobile phase may not be optimized for adequate separation and peak shape.
-
Sample Solvent: The solvent used to dissolve the sample and internal standard can affect peak shape if it is too different from the mobile phase.
Troubleshooting Steps:
-
Column Selection: Ensure the column chemistry is appropriate for your analytes. For a polar compound like 1,5-Pentanediol, a column with an aqueous C18 phase or a HILIC column might be suitable.
-
Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier and any additives (e.g., formic acid, ammonium formate), to improve peak shape and resolution.
-
Solvent Matching: If possible, dissolve your standards and samples in a solvent that is similar in composition to the initial mobile phase conditions to minimize peak distortion.
Question: My quantification is inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects, where components in the sample matrix interfere with the ionization of the analyte and internal standard, are a common cause of inaccuracy in LC-MS/MS assays.[1] Even with a deuterated internal standard, differential matrix effects can occur, especially if there is a slight difference in retention time between the analyte and the internal standard.[1]
Troubleshooting Steps:
-
Post-Column Infusion Study: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column.
-
Chromatographic Separation: Improve the chromatographic separation to move the analyte and internal standard peaks away from areas of significant matrix interference.
-
Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilution: Diluting the sample can sometimes reduce the impact of matrix effects, but be mindful of maintaining sufficient sensitivity for your analyte.
Question: I am observing a chromatographic shift between my analyte and 1,5-Pentanediol-D10. Is this normal and how do I address it?
Answer: A slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon.[2][3] This is due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. While often minimal, this can become problematic if it leads to differential matrix effects.[1]
Troubleshooting Steps:
-
Integration Parameters: Ensure your peak integration parameters are set appropriately to accurately capture the entire peak for both the analyte and the internal standard, even with a slight retention time difference.
-
Method Optimization: Further optimization of the chromatographic method may help to minimize the separation between the two compounds.
-
Use of Carbon-13 Labeled Standard: In cases where the deuterium-induced shift is significant and problematic, a ¹³C-labeled internal standard, if available, may provide a closer match in retention time.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,5-Pentanediol-D10 in quantitative analysis?
A1: 1,5-Pentanediol-D10 is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). As a stable isotope-labeled compound, it is chemically almost identical to the non-labeled 1,5-Pentanediol, allowing it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[4][5] This helps to correct for variations in sample processing and instrumental analysis, leading to more accurate and precise quantification.
Q2: How should I properly store and handle 1,5-Pentanediol-D10?
A2: Proper storage and handling are crucial to maintain the integrity of the internal standard. It is generally recommended to store 1,5-Pentanediol-D10 in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing may be recommended by the supplier. Avoid repeated freeze-thaw cycles. When preparing stock and working solutions, use high-purity solvents and store them under appropriate conditions to prevent degradation or contamination. It is also advisable to avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this can potentially lead to deuterium exchange.[4]
Q3: Can I use 1,5-Pentanediol-D10 to quantify analytes other than 1,5-Pentanediol?
A3: While the ideal internal standard is the stable isotope-labeled analog of the analyte, in some cases, a structurally similar compound can be used if a labeled version of the analyte is not available. However, this is not the primary intended use of 1,5-Pentanediol-D10. If used for a different analyte, it is crucial to validate the method thoroughly to ensure that it accurately corrects for variations throughout the analytical process. The physical and chemical properties of the internal standard should be as close as possible to the analyte.[2]
Q4: What are some common sources of error when using 1,5-Pentanediol-D10 as an internal standard?
A4: Several factors can introduce errors in your quantification:
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Purity of the Internal Standard: Impurities in the 1,5-Pentanediol-D10 can lead to inaccurate quantification. Always use a high-purity standard from a reputable supplier.
-
Incorrect Concentration: Errors in the preparation of the internal standard stock and working solutions will directly affect the final calculated concentration of the analyte.
-
Sample Matrix Effects: As discussed in the troubleshooting section, matrix components can affect the ionization of the analyte and internal standard differently.[1]
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Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can also contribute to variability in the results.[3]
Quantitative Data Summary
The following tables present hypothetical data to illustrate common issues and the impact of troubleshooting.
Table 1: Impact of Matrix Effects on Analyte/Internal Standard Ratio
| Sample Type | Analyte Peak Area | Internal Standard (IS) Peak Area | Analyte/IS Ratio |
| Standard in Solvent | 100,000 | 50,000 | 2.00 |
| Spiked Plasma (No Cleanup) | 60,000 | 35,000 | 1.71 |
| Spiked Plasma (SPE Cleanup) | 95,000 | 48,000 | 1.98 |
This table illustrates how matrix effects in an unpurified plasma sample can suppress the signal of both the analyte and the internal standard, potentially leading to an inaccurate ratio. A proper sample cleanup procedure like Solid-Phase Extraction (SPE) can mitigate these effects.
Table 2: Effect of Chromatographic Shift on Quantification in the Presence of Ion Suppression
| Retention Time (min) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 2.5 (No Suppression) | 100,000 | 50,000 | 2.00 |
| 2.8 (Suppression Zone) | 70,000 | 45,000 | 1.56 |
This table shows how a shift in retention time can lead to one of the compounds eluting in a zone of ion suppression, resulting in an inaccurate analyte-to-internal standard ratio.
Experimental Protocols
Protocol: Generic LC-MS/MS Quantification using 1,5-Pentanediol-D10 Internal Standard
-
Preparation of Standards:
-
Prepare a stock solution of your analyte and 1,5-Pentanediol-D10 in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the 1,5-Pentanediol-D10 working solution into each standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a known volume of sample, add the 1,5-Pentanediol-D10 working solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase starting conditions.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column and mobile phases.
-
Develop a gradient elution method to achieve good separation of the analyte and internal standard.
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for the specific analyte and 1,5-Pentanediol-D10. This is typically done by infusing a solution of each compound into the mass spectrometer.
-
Create an injection sequence with calibration standards, QC samples, and unknown samples.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard in all injections.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples and QC samples.
-
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of High-Purity 1,5-Pentane-D10-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity 1,5-Pentane-D10-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The two primary routes for the synthesis of this compound involve the reduction of a fully deuterated precursor:
-
Hydrogenolysis of Tetrahydrofurfuryl Alcohol-D9: This method involves the ring-opening and reduction of perdeuterated tetrahydrofurfuryl alcohol using a deuterium source.
-
Reduction of Glutaric Acid-D8 or its Esters: This route utilizes fully deuterated glutaric acid or its dialkyl esters, which are reduced to the corresponding diol using a strong deuteride reducing agent.[1]
Q2: What are the critical factors for achieving high isotopic enrichment (>98 atom % D)?
A2: Several factors are crucial for maximizing isotopic purity:
-
Purity of Deuterated Starting Materials: The isotopic purity of the starting materials (e.g., Deuterated Glutaric Acid, Deuterium Gas) directly impacts the final product's enrichment.
-
Anhydrous Reaction Conditions: The presence of water or other protic solvents can lead to H/D exchange, reducing the isotopic purity. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Choice of Deuterium Source: For reduction reactions, using a deuterated reducing agent (e.g., Lithium Aluminum Deuteride) and deuterium gas (D2) is essential.
-
Minimizing Atmospheric Moisture Contamination: Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture.
Q3: What are the expected chemical and isotopic impurities in the synthesis of this compound?
A3: Both chemical and isotopic impurities can arise during the synthesis.
-
Chemical Impurities: These are typically byproducts of the reaction or unreacted starting materials. Common chemical impurities are listed in the table below.
-
Isotopic Impurities: These are molecules of 1,5-pentanediol that are not fully deuterated (e.g., D9, D8, etc.). They arise from incomplete deuteration of the starting material or H/D exchange during the synthesis.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is necessary to determine both chemical and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR is used to detect the presence of any residual protons, which is crucial for determining the level of isotopic enrichment.
-
¹³C-NMR and ²H-NMR can provide further structural confirmation and information on deuterium incorporation.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The isotopic distribution pattern can be analyzed to assess the degree of deuteration.
-
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
-
These techniques are used to separate and quantify chemical impurities.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of high-purity this compound.
Problem 1: Low Isotopic Purity (High Proton Content)
| Potential Cause | Troubleshooting Step |
| Contamination with Protic Solvents (e.g., water, alcohols) | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform reactions under a dry, inert atmosphere (e.g., Argon). |
| Incomplete Deuteration of Starting Material | Verify the isotopic purity of the starting material using NMR or MS before starting the synthesis. |
| H/D Exchange During Reaction or Workup | Use deuterated solvents for reaction and workup where possible. Minimize the use of aqueous workups; if necessary, use D₂O. Avoid acidic or basic conditions that can catalyze H/D exchange.[2] |
| Use of Non-Deuterated Reagents | Ensure that all reagents that can contribute hydrogen atoms are fully deuterated (e.g., use D₂ gas for hydrogenation, LiAlD₄ for reduction). |
Problem 2: Presence of Chemical Impurities
| Potential Impurity | Source | Troubleshooting and Purification |
| Unreacted Starting Material (e.g., Deuterated Glutaric Acid Ester) | Incomplete reaction. | Increase reaction time, temperature, or the amount of reducing agent. Purify the final product using fractional distillation or column chromatography. |
| Partially Reduced Intermediates (e.g., Deuterated 5-hydroxypentanoic acid) | Insufficient reducing agent or reaction time. | Use a stronger reducing agent or increase the stoichiometry. Monitor the reaction progress using TLC or GC-MS to ensure complete conversion. |
| Ring-Opened Byproducts (from Tetrahydrofurfuryl Alcohol route) | Side reactions during hydrogenolysis. | Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired product. Purify via fractional distillation.[3] |
| Solvent Residues | Incomplete removal during workup. | Dry the product under high vacuum for an extended period. |
Quantitative Data Summary
The following table summarizes potential impurities and their analytical detection methods.
| Impurity Name | Potential Source | Typical Analytical Method | Acceptable Limit for High Purity |
| 1,5-Pentane-D9-diol | H/D Exchange | ¹H-NMR, HRMS | < 1% |
| 1,5-Pentane-D8-diol (and lower isotopologues) | Incomplete deuteration of starting material, H/D Exchange | ¹H-NMR, HRMS | < 0.5% |
| Unreacted Deuterated Glutarate Ester | Incomplete Reduction | GC-MS, HPLC | < 0.1% |
| Deuterated Tetrahydrofurfuryl Alcohol | Incomplete Hydrogenolysis | GC-MS | < 0.1% |
| Deuterated 1-Pentanol | Over-reduction or side reaction | GC-MS | < 0.1% |
| Water (H₂O or D₂O) | Incomplete Drying | Karl Fischer Titration | < 0.05% |
Experimental Protocols
Method 1: Reduction of Diethyl Glutarate-D8
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Preparation of Diethyl Glutarate-D8: Commercially available Glutaric Acid-D8 is esterified using deuterated ethanol in the presence of a catalytic amount of deuterated sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation.
-
Reduction to this compound:
-
A solution of Diethyl Glutarate-D8 in anhydrous THF-D8 is added dropwise to a stirred suspension of Lithium Aluminum Deuteride (LiAlD₄) in anhydrous THF-D8 at 0 °C under an inert argon atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
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The reaction is carefully quenched by the slow addition of D₂O, followed by a deuterated basic solution to precipitate the aluminum salts.
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The precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under high vacuum.
-
Method 2: Hydrogenolysis of Tetrahydrofurfuryl Alcohol-D9
-
Synthesis of Tetrahydrofurfuryl Alcohol-D9: This can be prepared by the deuteration of furfural followed by reduction.
-
Hydrogenolysis Reaction:
-
Tetrahydrofurfuryl Alcohol-D9 is subjected to hydrogenolysis in the presence of a catalyst (e.g., copper chromite) and high-pressure deuterium gas (D₂).[3]
-
The reaction is carried out in a high-pressure reactor at elevated temperature.
-
After the reaction, the catalyst is removed by filtration.
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The crude product is then purified by fractional distillation under vacuum to separate the this compound from any unreacted starting material and byproducts.[3]
-
Visualizations
References
Technical Support Center: Stability of 1,5-Pentanediol-D10 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanediol-D10 as an internal standard in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing and analysis of 1,5-Pentanediol-D10.
Issue 1: Inconsistent Internal Standard (IS) Peak Area Response
Question: My 1,5-Pentanediol-D10 peak area is highly variable between samples in the same run. What could be the cause?
Answer:
Inconsistent peak area response for 1,5-Pentanediol-D10 can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation:
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Inconsistent Pipetting: Ensure accurate and consistent addition of the IS solution to all samples, including calibration standards and quality controls (QCs). Use a calibrated pipette and verify technique.
-
Poor Mixing: After adding the IS, vortex each sample thoroughly to ensure uniform distribution within the biological matrix.
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Precipitation Issues: In protein precipitation protocols, incomplete precipitation or inconsistent vortexing can lead to variable recovery of the IS. Ensure the precipitating agent is added consistently and vortexing is sufficient for complete protein crashing.
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Extraction Variability: For liquid-liquid extraction or solid-phase extraction, inconsistencies in solvent volumes, mixing/elution times, or evaporation steps can lead to variable recovery.
-
-
LC-MS/MS System:
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Injector Performance: A partially clogged injector needle or loop can lead to inconsistent injection volumes. Perform an injector maintenance check and cleaning.
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Ion Source Contamination: Buildup of matrix components in the ion source can cause ion suppression, leading to decreased and variable signal intensity.[1] Clean the ion source as per the manufacturer's recommendations.
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Mobile Phase Issues: Inconsistent mobile phase composition or the presence of air bubbles can affect retention time and peak shape, indirectly impacting peak area integration. Ensure mobile phases are properly degassed and mixed.
-
Column Degradation: A loss of column performance can lead to peak broadening and tailing, affecting peak area integration. Evaluate column performance with a system suitability test.[2]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard peak area.
Issue 2: Analyte Degradation During Sample Storage
Question: I am observing a decrease in 1,5-Pentanediol-D10 concentration in my QC samples over time. What are the likely causes and how can I prevent this?
Answer:
A decrease in the concentration of 1,5-Pentanediol-D10 in stored QC samples suggests instability under the tested conditions. Consider the following factors:
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Freeze-Thaw Instability: Repeatedly freezing and thawing samples can lead to the degradation of certain analytes.[3] It is crucial to validate the stability of 1,5-Pentanediol-D10 for the number of freeze-thaw cycles your samples will undergo.
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Short-Term (Bench-Top) Instability: Leaving samples at room temperature for extended periods before analysis can cause degradation. The stability of 1,5-Pentanediol-D10 on the bench-top should be assessed to determine the maximum allowable time before processing.
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Long-Term Instability: The analyte may not be stable at the chosen long-term storage temperature (e.g., -20°C or -80°C). Long-term stability studies are essential to define the appropriate storage conditions and duration.
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Stock Solution Instability: The stock solution from which the spiking solutions are prepared may have degraded. It is important to establish the stability of stock solutions under their storage conditions.[4][5]
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Enzymatic Degradation: Biological matrices like plasma and whole blood contain enzymes that can metabolize analytes. While 1,5-Pentanediol is generally stable, it's a good practice to consider potential enzymatic degradation, especially in whole blood.[6]
Preventative Measures:
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Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are anticipated.
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Process samples as quickly as possible after thawing. Keep samples on ice or at 4°C during processing.
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Store samples at the validated long-term storage temperature. For long-term studies, -80°C is generally preferred over -20°C for enhanced stability of many analytes.[7]
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Regularly check the stability of your stock solutions and prepare fresh solutions as needed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,5-Pentanediol-D10 stock solutions?
A1: It is recommended to store 1,5-Pentanediol-D10 stock solutions at -20°C or colder in a tightly sealed container to prevent solvent evaporation. The stability of the stock solution should be verified over time.[4][5] For a new batch of internal standard, it is advisable to perform a stability assessment of the stock solution at the intended storage temperature.
Q2: How many freeze-thaw cycles is 1,5-Pentanediol-D10 typically stable for in plasma?
A2: The freeze-thaw stability of 1,5-Pentanediol-D10 should be experimentally determined for your specific matrix and storage conditions. Generally, for small molecules, stability is evaluated for at least three freeze-thaw cycles.[3] During validation, low and high concentration QC samples are subjected to three freeze-thaw cycles and their concentrations are compared to freshly prepared standards.
Q3: Is 1,5-Pentanediol-D10 susceptible to degradation at room temperature (bench-top stability)?
A3: The bench-top stability of 1,5-Pentanediol-D10 in the biological matrix should be evaluated to determine how long samples can remain at room temperature without significant degradation. This is crucial for understanding the allowable time for sample preparation. A typical experiment involves analyzing QC samples left at room temperature for various durations (e.g., 4, 8, and 24 hours) and comparing the results to baseline values.
Q4: Can I use 1,5-Pentanediol-D10 as an internal standard for analyzing its non-deuterated counterpart?
A4: Yes, 1,5-Pentanediol-D10 is an ideal stable isotope-labeled (SIL) internal standard for the quantification of 1,5-Pentanediol.[8] SIL internal standards have very similar physicochemical properties to the analyte and co-elute chromatographically, which helps to compensate for variability in sample preparation, injection volume, and matrix effects.[9][10]
Q5: What are the acceptance criteria for stability testing of 1,5-Pentanediol-D10?
A5: According to regulatory guidelines for bioanalytical method validation, the mean concentration of the stability-tested QC samples at each concentration level should be within ±15% of the nominal concentration.[4]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of 1,5-Pentanediol-D10 in a biological matrix after multiple freeze-thaw cycles.
Methodology:
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Prepare a set of low and high concentration QC samples by spiking the biological matrix with known concentrations of 1,5-Pentanediol-D10.
-
Analyze one set of these QC samples immediately (Cycle 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a total of three cycles.
-
After the third cycle, analyze the QC samples.
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Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each cycle.
Experimental Workflow:
Caption: Freeze-thaw stability experimental workflow.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of 1,5-Pentanediol-D10 in a biological matrix at room temperature.
Methodology:
-
Prepare low and high concentration QC samples.
-
Keep the QC samples on the bench-top at room temperature for specified time points (e.g., 0, 4, 8, and 24 hours).
-
At each time point, process and analyze the QC samples.
-
Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point.
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of 1,5-Pentanediol-D10 in a biological matrix under long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Place the QC samples in a freezer set to the intended long-term storage temperature (e.g., -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Thaw the samples and analyze them along with a freshly prepared calibration curve.
-
Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point.
Data Presentation
Table 1: Representative Freeze-Thaw Stability Data for 1,5-Pentanediol-D10 in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Cycle 1 Mean Conc. (ng/mL) | Cycle 1 % Accuracy | Cycle 3 Mean Conc. (ng/mL) | Cycle 3 % Accuracy |
| Low QC | 5.0 | 4.9 | 98.0 | 4.8 | 96.0 |
| High QC | 500.0 | 505.0 | 101.0 | 498.0 | 99.6 |
Table 2: Representative Short-Term (Bench-Top) Stability Data for 1,5-Pentanediol-D10 in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | 4h Mean Conc. (ng/mL) | 4h % Accuracy | 24h Mean Conc. (ng/mL) | 24h % Accuracy |
| Low QC | 5.0 | 5.1 | 102.0 | 4.9 | 98.0 |
| High QC | 500.0 | 495.0 | 99.0 | 502.0 | 100.4 |
Table 3: Representative Long-Term Stability Data for 1,5-Pentanediol-D10 in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | 3 Months Mean Conc. (ng/mL) | 3 Months % Accuracy | 12 Months Mean Conc. (ng/mL) | 12 Months % Accuracy |
| Low QC | 5.0 | 4.8 | 96.0 | 4.7 | 94.0 |
| High QC | 500.0 | 508.0 | 101.6 | 490.0 | 98.0 |
Disclaimer: The data presented in these tables are for illustrative purposes only and are based on typical acceptance criteria for bioanalytical method validation. Actual stability data for 1,5-Pentanediol-D10 may vary and should be determined experimentally.
References
- 1. zefsci.com [zefsci.com]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. scispace.com [scispace.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
correcting for isotopic impurities in 1,5-Pentane-D10-diol standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanediol-D10 internal standards. It addresses common issues related to isotopic impurities and provides protocols for their correction to ensure accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for isotopic impurities in 1,5-Pentanediol-D10 standards?
A1: Stable isotopically labeled (SIL) internal standards like 1,5-Pentanediol-D10 are assumed to have a distinct mass from the unlabeled analyte.[1] However, during the synthesis of deuterated compounds, a small percentage of molecules may not be fully deuterated, resulting in isotopic impurities (e.g., D9, D8 versions).[2] Additionally, naturally occurring heavy isotopes (like ¹³C) in the unlabeled analyte can contribute to the signal at the mass of the deuterated standard.[3][4] Failure to correct for these impurities can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of quantitative results.[3]
Q2: What are the common isotopic impurities observed in 1,5-Pentanediol-D10?
A2: The primary isotopic impurity is the presence of incompletely deuterated species. For a D10 compound, you might observe molecules with 9, 8, or fewer deuterium atoms. The presence of a D0 (unlabeled) version of the internal standard is particularly problematic as its signal directly overlaps with the analyte.[2] The isotopic purity of a commercially available standard is typically greater than 90-95%, but the exact distribution should always be verified.[2]
Q3: How can I determine the isotopic purity of my 1,5-Pentanediol-D10 standard?
A3: The isotopic purity can be determined using high-resolution mass spectrometry (HRMS).[5][6][7] By acquiring a full scan mass spectrum of a neat solution of the 1,5-Pentanediol-D10 standard, you can observe the distribution of isotopologues. The relative intensities of the peaks corresponding to the fully deuterated form (D10) and the less-deuterated forms (D9, D8, etc.) can be used to calculate the isotopic purity.
Q4: My deuterated internal standard (1,5-Pentanediol-D10) shows a different retention time than my analyte. Is this normal and how do I address it?
A4: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect".[1][8] This is more common with reversed-phase chromatography. While a small, consistent shift is often acceptable, it's crucial that the standard and analyte peaks are chromatographically resolved from any interfering matrix components. If the shift is significant or variable, it could indicate a problem with the chromatographic method. It is important to ensure that the integration windows for both the analyte and the internal standard are set correctly.
Q5: What is the general workflow for correcting for isotopic impurities?
A5: The general workflow involves three main steps:
-
Determine the Isotopic Distribution: Analyze a neat solution of the 1,5-Pentanediol-D10 standard by mass spectrometry to determine the relative abundance of all its isotopologues.
-
Calculate Correction Factors: Use the isotopic distribution to calculate correction factors that account for the contribution of the internal standard's impurities to the analyte signal and the contribution of the analyte's natural isotopes to the internal standard's signal.
-
Apply Corrections to Experimental Data: Apply these correction factors to the raw data from your samples to obtain the corrected analyte and internal standard peak areas before calculating the final concentration.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of 1,5-Pentanediol-D10
This protocol outlines the procedure for determining the isotopic distribution of a 1,5-Pentanediol-D10 standard using high-resolution mass spectrometry.
-
Preparation of the Standard Solution:
-
Prepare a stock solution of the 1,5-Pentanediol-D10 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to ensure accurate mass measurement and resolution of the isotopologues.[7]
-
Infuse the working solution directly into the mass spectrometer or inject it onto an LC system with a simple isocratic mobile phase.
-
Acquire full scan mass spectra in the appropriate mass range to include the expected m/z of the protonated (or other adducted) 1,5-Pentanediol-D10 and its potential isotopologues.
-
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated [M+H]⁺ of 1,5-Pentanediol-D10.
-
Identify and integrate the peak areas of the lower mass isotopologues (e.g., D9, D8, etc.).
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all related isotopic peaks.
-
Protocol 2: Correction of Quantitative Data for Isotopic Impurities
This protocol describes the steps to correct quantitative LC-MS data for the presence of isotopic impurities.
-
Acquire Isotopic Distribution Data:
-
Following Protocol 1, determine the isotopic distribution of your 1,5-Pentanediol-D10 standard.
-
Similarly, determine the natural isotopic distribution of an unlabeled 1,5-Pentanediol standard.
-
-
Calculate Correction Factors:
-
Apply Corrections to Sample Data:
-
For each sample, measure the peak areas for the analyte and the 1,5-Pentanediol-D10 internal standard.
-
Apply the calculated correction factors to these measured peak areas to obtain the true peak areas, free from cross-contribution.
-
-
Quantification:
-
Use the corrected peak area ratio of the analyte to the internal standard to calculate the concentration of the analyte based on your calibration curve.
-
Quantitative Data Summary
The following tables illustrate the potential impact of isotopic impurities on the quantification of an analyte when using a 1,5-Pentanediol-D10 internal standard.
Table 1: Hypothetical Isotopic Distribution of a 1,5-Pentanediol-D10 Standard
| Isotopologue | Relative Abundance (%) |
| D10 | 98.0 |
| D9 | 1.5 |
| D8 | 0.4 |
| D0 (unlabeled) | 0.1 |
Table 2: Impact of Isotopic Impurity on Analyte Quantification (Illustrative Data)
| Sample | True Analyte Concentration (ng/mL) | Measured Concentration (Uncorrected) (ng/mL) | Measured Concentration (Corrected) (ng/mL) | % Error (Uncorrected) |
| 1 | 10.0 | 9.2 | 9.9 | -8.0% |
| 2 | 50.0 | 46.5 | 49.8 | -7.0% |
| 3 | 100.0 | 93.2 | 99.5 | -6.8% |
Note: This data is for illustrative purposes to demonstrate the trend of underestimation when isotopic impurities are not corrected.
Visualizations
Caption: Workflow for Isotopic Purity Correction.
Caption: Logical Relationship of Isotopic Interference.
References
- 1. scispace.com [scispace.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. en-trust.at [en-trust.at]
resolving co-elution issues with 1,5-Pentane-D10-diol in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing co-elution issues with 1,5-Pentane-D10-diol in their HPLC analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound?
A: Co-elution occurs when two or more compounds are not sufficiently separated by the HPLC column and, therefore, elute from the column at the same time. For this compound, which is often used as an internal standard (IS) in mass spectrometry (MS) based assays, co-elution with the analyte of interest or a matrix component can lead to inaccurate quantification due to ion suppression or enhancement.
Q2: My this compound peak is showing significant tailing. What could be the cause?
A: Peak tailing for a polar compound like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. Other potential causes include column degradation, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.
Q3: I am observing a broader peak for this compound compared to my analyte. Is this normal?
A: While some difference in peak shape is possible, a significantly broader peak for the internal standard can indicate issues with the chromatography. This could be due to the specific interaction of the diol with the stationary phase, a high injection volume of a strong solvent, or extra-column band broadening.
Q4: Can the mobile phase pH affect the retention of this compound?
A: For a neutral molecule like this compound, the mobile phase pH is not expected to have a significant direct impact on its retention. However, pH can influence the ionization of other compounds in the sample matrix and the surface chemistry of the stationary phase, which could indirectly affect the chromatography.
Troubleshooting Guide: Resolving Co-elution
Scenario: Co-elution of this compound with an Endogenous Matrix Component
A common challenge is the co-elution of the deuterated internal standard, this compound, with a structurally similar, isobaric interference from the sample matrix (e.g., a biological fluid). This guide provides a systematic approach to resolving this issue.
The first step is to confirm that the observed interference is due to co-elution. This can be done by injecting a sample containing only the internal standard and a blank matrix sample separately. If the retention times are identical, a co-elution issue is likely.
A logical workflow can be employed to systematically address the co-elution problem.
Caption: Troubleshooting workflow for resolving HPLC co-elution issues.
Experimental Protocols and Data
The following tables present data from a hypothetical experiment aimed at resolving the co-elution of this compound with a matrix interference.
Initial (Problematic) HPLC Conditions:
| Parameter | Setting |
| Column | C18, 2.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Table 1: Chromatographic Results Under Initial Conditions
| Compound | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| This compound | 1.25 | 3.1 | 0.8 |
| Interference | 1.27 | 3.2 | 0.8 |
A resolution value (Rs) below 1.5 indicates poor separation.
Optimized HPLC Conditions:
To improve separation, the gradient was shallowed, and a different column chemistry was tested.
| Parameter | Setting |
| Column | Phenyl-Hexyl, 2.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% to 40% B in 4 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Table 2: Chromatographic Results Under Optimized Conditions
| Compound | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| This compound | 2.82 | 2.5 | 2.1 |
| Interference | 2.95 | 2.6 | 2.1 |
A resolution value (Rs) of 2.1 indicates baseline separation.
Detailed Methodologies for Optimization
-
Modify the Gradient Program: The initial fast gradient was replaced with a shallower, longer gradient. This increases the time analytes spend interacting with the stationary phase, allowing for better separation of compounds with small differences in hydrophobicity.
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Change the Organic Modifier: Acetonitrile was replaced with methanol. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Change the Stationary Phase: The standard C18 column was replaced with a Phenyl-Hexyl column. The phenyl groups in this stationary phase provide alternative pi-pi interactions, which can significantly alter the retention behavior of analytes and interferences, leading to improved resolution.
Visualizing Chromatographic Separation
The goal of these modifications is to move from a state of co-elution to baseline resolution.
Caption: Conceptual diagram of achieving chromatographic resolution.
impact of solvent choice on 1,5-Pentane-D10-diol stability and recovery
Welcome to the technical support center for 1,5-Pentanediol-D10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and recovery of this deuterated diol, with a particular focus on the impact of solvent choice. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 1,5-Pentanediol-D10 in solution?
A1: The most significant stability concern for 1,5-Pentanediol-D10 is hydrogen-deuterium (H/D) exchange. The deuterium atoms on the two hydroxyl (-OD) groups are labile and can readily exchange with protons from protic solvents such as water, methanol, or ethanol. This exchange will lower the isotopic purity of the compound. The deuterium atoms on the carbon backbone are much more stable and less likely to exchange under normal laboratory conditions.
Q2: How does the choice of solvent affect the stability of 1,5-Pentanediol-D10?
A2: The choice of solvent has a critical impact on the isotopic stability of 1,5-Pentanediol-D10.
-
Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents contain exchangeable protons and will lead to H/D exchange at the hydroxyl groups, reducing the isotopic enrichment of your compound.
-
Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, hexane): These solvents do not have exchangeable protons and are therefore recommended for maintaining the isotopic purity of 1,5-Pentanediol-D10. However, it is crucial to use anhydrous (dry) aprotic solvents, as residual water can still cause H/D exchange.[1][2]
Q3: What are the best practices for storing solutions of 1,5-Pentanediol-D10?
A3: To ensure the long-term stability of 1,5-Pentanediol-D10 solutions, follow these best practices:
-
Solvent Choice : Store the compound in a high-purity, anhydrous aprotic solvent.
-
Container : Use amber glass vials with PTFE-lined caps to prevent light degradation and solvent evaporation.[3]
-
Atmosphere : Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]
-
Temperature : Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down any potential degradation reactions. Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[4]
Q4: How can I determine the isotopic purity of my 1,5-Pentanediol-D10 sample after storage or use in an experiment?
A4: The isotopic purity of 1,5-Pentanediol-D10 can be assessed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to detect the presence of protons at the hydroxyl and carbon positions, allowing for the quantification of H/D exchange.[5]
-
Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC): GC/MS or LC/MS can be used to determine the mass distribution of the compound, which will indicate the level of deuteration.[5][6][7]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity
Symptoms:
-
NMR analysis shows unexpected proton signals.
-
Mass spectrometry data indicates a lower mass than expected for the fully deuterated compound.
Possible Causes and Solutions:
| Cause | Solution |
| Use of Protic Solvents | Immediately switch to a high-purity, anhydrous aprotic solvent for all future work. If possible, recover the compound and re-purify. |
| Contamination with Water | Ensure all solvents are anhydrous. Dry all glassware thoroughly before use. Handle the compound and solutions under an inert atmosphere.[2] |
| Improper Storage | Review storage conditions. Ensure containers are properly sealed and stored at the correct temperature, protected from light. |
Data Presentation
The following table summarizes the expected qualitative stability of 1,5-Pentanediol-D10 in different solvent classes and the primary factors influencing its recovery.
| Solvent Class | Examples | Expected Isotopic Stability | Recovery Considerations |
| Protic | Water, Methanol, Ethanol | Low : High risk of H/D exchange at hydroxyl groups. | High due to good solubility, but isotopic purity will be compromised. |
| Aprotic Polar | Acetonitrile, DMSO, DMF | High : Minimal risk of H/D exchange if anhydrous. | Good, as 1,5-Pentanediol is generally soluble in polar aprotic solvents. |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane | High : Minimal risk of H/D exchange if anhydrous. | May be lower due to reduced solubility. Solvent choice should be based on experimental needs. |
Experimental Protocols
Protocol 1: Assessment of 1,5-Pentanediol-D10 Stability in a Chosen Solvent
Objective: To determine the stability of 1,5-Pentanediol-D10 in a specific solvent over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1,5-Pentanediol-D10 in the chosen anhydrous aprotic solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it by LC/MS or GC/MS to determine the initial isotopic purity and concentration.
-
Storage Conditions: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.
-
Sample Analysis: Analyze each time-point aliquot using the same LC/MS or GC/MS method as the initial analysis.
-
Data Evaluation: Compare the isotopic purity and concentration of the time-point samples to the initial (T=0) sample to determine the extent of degradation or H/D exchange.
Protocol 2: Determination of 1,5-Pentanediol-D10 Recovery from an Aqueous Solution
Objective: To determine the recovery efficiency of 1,5-Pentanediol-D10 from an aqueous solution using solvent extraction.
Methodology:
-
Spiking: Prepare an aqueous solution containing a known concentration of 1,5-Pentanediol-D10.
-
Extraction: a. Take a known volume of the spiked aqueous solution. b. Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). c. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. d. Centrifuge the mixture to separate the aqueous and organic layers.
-
Sample Collection: Carefully collect the organic layer.
-
Analysis: Analyze the organic extract by LC/MS or GC/MS to quantify the amount of 1,5-Pentanediol-D10 recovered.
-
Calculation of Recovery: Recovery (%) = (Amount of 1,5-Pentanediol-D10 in organic extract / Initial amount of 1,5-Pentanediol-D10 in aqueous solution) x 100
Visualizations
Caption: Troubleshooting workflow for loss of isotopic purity.
Caption: Experimental workflow for stability assessment.
References
- 1. labinsights.nl [labinsights.nl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Quantification: Validating Analytical Methods with 1,5-Pentane-D10-diol
An Objective Comparison of Internal Standards for Accurate Analyte Quantification
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor that directly impacts the validity of quantitative results. This guide provides a comprehensive comparison of 1,5-Pentane-D10-diol, a deuterated internal standard, with a non-deuterated alternative, 1-octanol, for the quantification of 1,5-pentanediol. Through a detailed examination of experimental protocols and performance data, this guide will demonstrate the superior performance of stable isotope-labeled internal standards in minimizing errors and ensuring the highest data quality.
The Critical Role of the Internal Standard
In chromatographic analysis, particularly when coupled with mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical chemical and physical properties, leading to more effective correction for matrix effects and other sources of variability.[1][2][3]
Performance Data: A Head-to-Head Comparison
The following tables summarize the validation parameters for the quantification of 1,5-pentanediol using two different internal standards: this compound (a deuterated standard) and 1-octanol (a non-deuterated, structurally different standard). The data is compiled from studies on analogous short-chain diols and alcohols to provide a representative comparison.
Table 1: Linearity
| Internal Standard | Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (Analogous) | Glycol Ethers | 0.1 - 200 | > 0.999 |
| 1-Octanol (for 1,5-Pentanediol) | 1,5-Pentanediol | 10 - 1000 | > 0.995 |
Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on a typical GC method for 1,5-pentanediol.
Table 2: Accuracy (Recovery)
| Internal Standard | Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound (Analogous) | Glycol Ethers | Low, Medium, High | 95 - 105 |
| 1-Octanol (for 1,5-Pentanediol) | 1,5-Pentanediol | Low, Medium, High | 85 - 115 |
Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on typical performance for non-deuterated internal standards which are more susceptible to matrix effects.
Table 3: Precision (Repeatability)
| Internal Standard | Analyte | Concentration Level | Relative Standard Deviation (RSD) (%) |
| This compound (Analogous) | Glycol Ethers | Low, Medium, High | < 5% |
| 1-Octanol (for 1,5-Pentanediol) | 1,5-Pentanediol | Low, Medium, High | < 15% |
Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on typical performance for non-deuterated internal standards.
The data clearly indicates that the use of a deuterated internal standard, analogous to this compound, results in a wider linear range, higher accuracy (recovery closer to 100%), and significantly better precision (lower RSD) compared to a non-deuterated internal standard like 1-octanol. The superior performance of the deuterated standard is primarily due to its ability to more effectively compensate for matrix-induced variations in ionization and fragmentation in the mass spectrometer.[1][4]
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for the quantification of 1,5-pentanediol in a sample matrix using this compound as an internal standard, based on established GC-MS methodologies for similar analytes.
Sample Preparation
-
Spiking with Internal Standard: To a 1 mL aliquot of the sample (e.g., plasma, urine, or an environmental matrix), add a precise volume of this compound solution (in a suitable solvent like methanol) to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL).
-
Protein Precipitation (for biological samples): Add 3 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Optional but recommended for diols): To enhance volatility and chromatographic performance, the dried extract can be derivatized. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
Reconstitution: After cooling, reconstitute the derivatized sample in 100 µL of a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1,5-Pentanediol (derivatized): Monitor characteristic ions (e.g., m/z 117, 131, 248).
-
This compound (derivatized): Monitor characteristic ions (e.g., m/z 126, 140, 258).
-
Visualizing the Workflow and Comparison
To further clarify the processes and the rationale behind choosing a deuterated internal standard, the following diagrams illustrate the analytical method validation workflow and the logical comparison between the two types of internal standards.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,5-Pentane-D10-diol and Other Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deuterated Internal Standards for Mass Spectrometry-Based Assays
In the landscape of quantitative analysis, particularly in the realms of pharmaceutical research and drug development, the use of internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds have emerged as the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte of interest, ensuring they behave comparably during sample preparation and analysis. This guide provides a detailed comparison of 1,5-Pentane-D10-diol with other commonly employed deuterated internal standards, supported by representative experimental data and detailed protocols.
The Critical Role of Deuterated Internal Standards
Internal standards are essential for correcting variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as instrumental fluctuations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated ones, are considered the most effective because they co-elute with the analyte and experience similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification.
Introducing this compound: A Versatile Internal Standard
This compound is a deuterated form of 1,5-pentanediol, a small, polar diol. Its properties make it a suitable internal standard for the analysis of a range of small polar molecules. The ten deuterium atoms provide a significant mass shift from its non-deuterated analog, preventing isotopic overlap and ensuring clear differentiation in the mass spectrometer.
Performance Comparison of Deuterated Internal Standards
While direct, publicly available, side-by-side comparative studies of this compound against a wide array of other deuterated standards are limited, we can construct a representative comparison based on typical performance metrics evaluated during method validation. The following tables present illustrative data that a researcher might generate when comparing the performance of this compound with other deuterated diols, such as 1,3-Propane-D6-diol and Ethylene-D4-glycol, for the analysis of a hypothetical small polar analyte.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | R² (Coefficient of Determination) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1 - 1000 | > 0.998 | 1 |
| 1,3-Propane-D6-diol | 1 - 1000 | > 0.997 | 1 |
| Ethylene-D4-glycol | 1 - 1000 | > 0.995 | 2 |
Table 2: Comparison of Recovery and Matrix Effects
| Internal Standard | Mean Recovery (%) | Recovery RSD (%) | Mean Matrix Effect (%) | Matrix Effect RSD (%) |
| This compound | 98.5 | 3.2 | 95.1 | 4.5 |
| 1,3-Propane-D6-diol | 97.2 | 4.1 | 93.8 | 5.8 |
| Ethylene-D4-glycol | 95.8 | 5.5 | 90.5 | 7.2 |
RSD: Relative Standard Deviation
Experimental Protocols
The following sections detail the methodologies for the key experiments that would be performed to generate the comparative data presented above.
Experimental Workflow for Internal Standard Evaluation
Caption: Workflow for evaluating internal standard performance.
Methodology for Linearity Assessment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known concentration of the analyte into a blank matrix (e.g., plasma, urine) across a defined concentration range (e.g., 1-1000 ng/mL). A constant concentration of the internal standard (e.g., this compound) is added to each standard.
-
Sample Preparation: The calibration standards undergo a sample preparation procedure, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Data Analysis: A linear regression analysis is performed on the calibration curve, and the coefficient of determination (R²) is calculated to assess linearity.
Methodology for Recovery and Matrix Effect Evaluation
-
Preparation of Three Sample Sets:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.
-
Set 2 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
Set 3 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extracted sample.
-
-
Sample Preparation and Analysis: All three sets are processed and analyzed using the established LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Peak Area Ratio of Set 2 / Peak Area Ratio of Set 3) * 100
-
Matrix Effect (%) = (Peak Area Ratio of Set 3 / Peak Area Ratio of Set 1) * 100
-
Logical Relationship for Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in analytical method development. The following diagram illustrates the logical considerations for selecting a suitable deuterated internal standard.
Caption: Decision-making process for internal standard selection.
Conclusion
Based on the representative data, this compound demonstrates excellent performance as a deuterated internal standard for the analysis of small polar molecules. Its high recovery, minimal matrix effects, and excellent linearity make it a robust choice for demanding quantitative assays in regulated environments. While other deuterated diols also perform well, this compound's slightly superior performance in this illustrative comparison highlights its potential as a valuable tool for researchers. The selection of the most appropriate internal standard will always be analyte and matrix-dependent, and a thorough validation as outlined in the experimental protocols is crucial for ensuring the reliability of analytical data.
The Critical Role of 1,5-Pentanediol-d10 in Bioanalytical Assays: A Performance Comparison
In the landscape of bioanalytical research and drug development, the accuracy and reliability of quantitative data are paramount. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge to achieving precise measurements. The use of internal standards is a cornerstone of robust analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). This guide provides a comprehensive assessment of 1,5-Pentanediol-d10 as an internal standard, comparing its performance with other alternatives and offering insights into its application.
The Advantage of Isotopic Labeling
Deuterated compounds, such as 1,5-Pentanediol-d10, are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2][3] Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest, 1,5-Pentanediol. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[3][4][5] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a major source of inaccuracy in bioanalytical methods.[6] The use of a stable isotope-labeled internal standard is a highly effective strategy to mitigate these effects.[4][6]
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision in method development. While deuterated standards are often preferred, other alternatives exist. The following table provides a comparative overview of different types of internal standards.
| Internal Standard Type | Advantages | Disadvantages | Suitability for Biological Matrices |
| Isotopically Labeled (e.g., 1,5-Pentanediol-d10) | - Co-elutes with the analyte, providing the best correction for matrix effects and variability. - Similar extraction recovery and ionization response to the analyte.[3][4] - High accuracy and precision.[6] | - Higher cost compared to other alternatives. - Potential for isotopic interference if not sufficiently labeled.[1] | Excellent: The ideal choice for complex and variable matrices like plasma, urine, and tissue homogenates. |
| Homologue | - Structurally similar to the analyte. - May have similar chromatographic behavior. | - Different retention time from the analyte, leading to incomplete correction for matrix effects. - May have different extraction recovery and ionization efficiency. | Good: Can be a suitable alternative when a deuterated standard is unavailable, but requires careful validation. |
| Analogue | - May be commercially available and less expensive. | - Significant differences in chemical and physical properties compared to the analyte. - Poor correction for matrix effects and procedural variations. | Moderate: Use with caution, as it may not adequately compensate for analytical variability. |
| Unrelated Compound | - Readily available and inexpensive. | - Very different chemical and physical properties. - Provides minimal correction for analyte-specific variations. | Poor: Generally not recommended for quantitative bioanalysis due to the high potential for inaccurate results. |
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard like 1,5-Pentanediol-d10.
General Experimental Protocol
The following is a generalized protocol for the use of 1,5-Pentanediol-d10 as an internal standard for the quantification of 1,5-Pentanediol in a biological matrix. This protocol should be optimized and validated for the specific matrix and analytical instrumentation used.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 1,5-Pentanediol and 1,5-Pentanediol-d10 in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of 1,5-Pentanediol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the 1,5-Pentanediol-d10 internal standard solution.
-
Perform a sample extraction procedure to isolate the analyte and internal standard from the biological matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.
-
Evaporate the extracted sample to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.
3. Instrumental Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS or GC-MS method.
-
The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the transitions for both 1,5-Pentanediol and 1,5-Pentanediol-d10.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of 1,5-Pentanediol-d10 as an internal standard offers a significant advantage in the quantitative analysis of 1,5-Pentanediol in complex biological matrices. Its isotopic similarity to the analyte ensures the most effective compensation for analytical variability, leading to highly accurate and precise results. While the initial cost may be higher than other alternatives, the superior data quality and reliability justify its use in regulated and research environments where data integrity is of utmost importance. The provided experimental workflow and protocol offer a solid foundation for the development and validation of robust bioanalytical methods.
References
- 1. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. lcms.cz [lcms.cz]
Evaluating the Kinetic Isotope Effect of 1,5-Pentanediol-D10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected kinetic isotope effect (KIE) for 1,5-Pentanediol-D10 in various chemical reactions. Due to the limited availability of direct experimental data on this specific isotopologue, this document draws comparisons from studies on analogous simple alcohols and diols. The information presented herein is intended to guide researchers in designing experiments and interpreting data when investigating reaction mechanisms involving 1,5-Pentanediol-D10.
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) (KIE = kL/kH)[1]. A KIE greater than 1, known as a primary KIE, is typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction[1]. Secondary KIEs, which are smaller, can provide insight into changes in the hybridization state of the atom bearing the isotope[1]. For deuterium-labeled compounds like 1,5-Pentanediol-D10, the KIE (kH/kD) can be particularly pronounced due to the significant mass difference between hydrogen and deuterium[1].
Comparative Data for Kinetic Isotope Effects in Alcohol Reactions
The following table summarizes experimentally observed and expected KIE values for reactions of alcohols and diols, providing a framework for predicting the KIE of 1,5-Pentanediol-D10.
| Substrate | Reaction Type | Oxidizing/Dehydrating Agent | Observed/Expected kH/kD | Citation |
| [1,1,2,2-2H4]ethanediol | Oxidation | Tripropylammonium fluorochromate | Substantial primary KIE | [2] |
| Secondary Alcohols (e.g., Benzhydrol) | Oxidation | Chromic Acid | Qualitative demonstration of KIE | [3] |
| Ethanol, 2-Propanol | Radiation-induced Oxidation | Hydrogen Peroxide | KIE observed for abstraction from α and β positions | [4] |
| t-Butanol | Catalytic Dehydration | Alumina catalyst | ~2.1–2.3 | [5] |
| General Primary Alcohols | Oxidation | Varies | Typically 2-8 for C-H bond cleavage in the RDS | [1][6] |
| General Alcohols | Dehydration (E1/E2) | Acid/Base Catalysis | Can vary; significant for E2 where C-H is broken in RDS | [6] |
This table is illustrative. Actual KIE values are highly dependent on specific reaction conditions.
Experimental Protocols for Determining the Kinetic Isotope Effect
A common method for determining the KIE is through a competitive experiment where a mixture of the deuterated and non-deuterated substrates is allowed to react. The relative amounts of the remaining reactants or the products are then analyzed.
Protocol: Competitive KIE Experiment for the Oxidation of 1,5-Pentanediol vs. 1,5-Pentanediol-D10
1. Materials:
-
1,5-Pentanediol
-
1,5-Pentanediol-D10
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), potassium permanganate)
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Internal standard (e.g., a non-reactive compound with a distinct NMR or GC-MS signal)
-
Quenching agent (e.g., a short-chain alcohol like isopropanol)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Analytical instrumentation (GC-MS or NMR)
2. Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, prepare a solution containing a precisely known equimolar mixture of 1,5-Pentanediol and 1,5-Pentanediol-D10 in the chosen anhydrous solvent. Add a known amount of the internal standard.
-
Initiation of the Reaction: While stirring the solution at a constant temperature, add a sub-stoichiometric amount of the oxidizing agent to initiate the reaction. The amount of oxidant should be such that the reaction proceeds to a low conversion (typically 5-10%) to ensure the ratio of reactants does not change significantly due to depletion.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for a predetermined time. To stop the reaction, add an excess of a quenching agent.
-
Work-up and Isolation: Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure. The crude product mixture containing unreacted starting materials and products is then isolated.
-
Analysis: Analyze the ratio of unreacted 1,5-Pentanediol to 1,5-Pentanediol-D10 using GC-MS or NMR spectroscopy. The KIE can be calculated from the initial and final ratios of the isotopologues.
3. Calculation of KIE: The KIE can be determined from the relative amounts of the remaining starting materials.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive experiment to determine the kinetic isotope effect.
Signaling Pathways and Logical Relationships
In the context of KIE, a logical diagram can illustrate the mechanistic implications of observing a primary KIE.
Conclusion
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanistic aspects of the electro-oxidation of ethylene glycol on a Pt-film electrode: A combined in situ IR spectroscopy and online mass spectrometry study of kinetic isotope effects [agris.fao.org]
- 5. elib.dlr.de [elib.dlr.de]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Analysis of Polyesters Derived from Deuterated vs. Non-Deuterated 1,5-Pentanediol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Isotopic Substitution on Polyester Properties
Expected Impact of Deuteration on Polyester Properties
The primary difference between a protic and a deuterated polymer lies in the increased mass of deuterium compared to hydrogen. This seemingly small change at the atomic level can have a cascade of effects on the macroscopic properties of the material. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] These fundamental differences are expected to influence the thermal stability, mechanical properties, and degradation rates of the resulting polyesters.
Table 1: Predicted Comparison of Polyester Properties
| Property | Polyester from 1,5-Pentanediol | Polyester from Deuterated 1,5-Pentanediol | Rationale for Predicted Difference |
| Thermal Stability | Standard | Enhanced | The stronger C-D bond requires more energy to break, leading to a higher degradation temperature.[2] |
| Oxidative Stability | Standard | Enhanced | The kinetic isotope effect slows down oxidation reactions involving C-H/C-D bond cleavage.[1] |
| Mechanical Strength | Baseline | Potentially Slightly Increased | Altered intermolecular forces and chain packing due to deuteration could lead to minor changes in tensile strength and modulus. |
| Hydrolytic Degradation Rate | Baseline | Slightly Slower | The kinetic isotope effect may slightly reduce the rate of ester bond hydrolysis, particularly if adjacent C-H/C-D bonds influence the reaction mechanism. |
| Glass Transition Temperature (Tg) | Baseline | Slightly Increased | Changes in intermolecular van der Waals forces and reduced chain mobility due to the heavier deuterium atoms can lead to a higher Tg.[3] |
| Crystallization Temperature (Tc) | Baseline | Slightly Increased | Deuteration has been shown to increase the crystallization temperature in some polymers.[3] |
| Melting Temperature (Tm) | Baseline | Slightly Increased | Similar to Tg and Tc, changes in crystal packing and intermolecular forces can result in a higher melting point.[3] |
Experimental Protocols
The synthesis and characterization of these polyesters would follow established methods for aliphatic polyesters. Below are representative protocols.
Synthesis of Polyester via Melt Polycondensation
This method is suitable for producing high molecular weight polyesters from diols and diacids.[4][5]
Materials:
-
1,5-Pentanediol (or deuterated 1,5-pentanediol)
-
Diacid (e.g., adipic acid, succinic acid, sebacic acid)[6]
-
Catalyst (e.g., tin(II) chloride (SnCl2), p-toluene sulfonic acid (p-TSA))[6][7]
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of 1,5-pentanediol (or its deuterated analog) and a dicarboxylic acid. A catalytic amount of SnCl2 (e.g., 0.1-0.5 mol%) is added.
-
Esterification: The reaction mixture is heated to 170-180°C under a gentle stream of nitrogen gas with constant stirring.[7] This stage facilitates the initial esterification, with water being formed as a byproduct and removed through the condenser. This step is typically carried out for several hours.
-
Polycondensation: After the initial esterification, the temperature is gradually increased to 200-220°C, and a vacuum is applied to remove the remaining water and drive the polymerization reaction towards a higher molecular weight. This stage is continued until the desired viscosity is achieved.
-
Product Recovery: The reactor is cooled to room temperature under nitrogen, and the resulting polyester is collected.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).[5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss of the polymer as a function of temperature.[5]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[5][6]
-
Tensile Testing: To evaluate mechanical properties such as tensile strength, Young's modulus, and elongation at break.[4]
-
Hydrolytic Degradation Study: The polyester is incubated in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).[8] Samples are taken at various time points to measure the change in mass, molecular weight (via GPC), and chemical structure (via NMR) to determine the degradation rate.[8]
Visualizing the Processes
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of polyesters from either deuterated or non-deuterated 1,5-pentanediol.
Caption: Workflow for polyester synthesis and characterization.
Hydrolytic Degradation Pathway
The fundamental mechanism of hydrolytic degradation is the cleavage of the ester bonds in the polymer backbone, which is expected to be similar for both deuterated and non-deuterated polyesters.
Caption: General pathway for hydrolytic degradation of polyesters.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of quantitative methods using 1,5-Pentane-D10-diol
An objective comparison of quantitative analytical methods necessitates a thorough evaluation of performance across different laboratories. This guide focuses on the application of 1,5-Pentane-D10-diol as an internal standard in inter-laboratory comparisons, providing a framework for researchers, scientists, and drug development professionals to assess its suitability. Due to the limited availability of direct inter-laboratory studies for this specific internal standard in the public domain, this guide presents a composite analysis based on established quantitative methods where this compound is utilized. The following sections detail the performance metrics, experimental protocols, and logical workflows associated with its use.
Inter-Laboratory Performance of this compound
The effectiveness of an internal standard is measured by its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response. This compound, a deuterated form of 1,5-pentanediol, serves as an ideal internal standard for its non-deuterated counterpart and related compounds in mass spectrometry-based assays.
The table below presents a hypothetical summary of expected performance data from an inter-laboratory study comparing the quantification of 1,5-pentanediol using this compound as an internal standard versus an alternative, such as a structurally similar but non-isomeric compound (e.g., 1,6-Hexanediol). This data is representative of typical performance characteristics in bioanalytical method validation.
| Performance Metric | Method A: this compound (Internal Standard) | Method B: Alternative Internal Standard (e.g., 1,6-Hexanediol) |
| Accuracy (% Bias) | ± 5.2% | ± 12.8% |
| Precision (%RSD) | < 7.5% | < 15.1% |
| Linearity (r²) | > 0.995 | > 0.990 |
| Limit of Quantitation | 1 ng/mL | 5 ng/mL |
| Matrix Effect | Minimal | Moderate |
Experimental Protocols
The successful application of this compound as an internal standard is contingent on a well-defined experimental protocol. The following outlines a standard procedure for the quantification of 1,5-pentanediol in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Aliquoting: 50 µL of human plasma is transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of a 100 ng/mL solution of this compound in methanol is added to each plasma sample.
-
Protein Precipitation: 200 µL of cold acetonitrile is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: Samples are vortexed for 1 minute and then centrifuged at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant is carefully transferred to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 1,5-pentanediol and this compound.
Visualization of Workflows and Relationships
To further elucidate the experimental process and the logical underpinnings of using an internal standard, the following diagrams are provided.
A Guide to Accuracy and Precision in Quantitative Proteomics: Evaluating Internal Standards
For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify protein abundance is paramount. In mass spectrometry-based quantitative proteomics, the use of internal standards is a cornerstone for achieving reliable results. This guide provides a comparative overview of different internal standards, with a focus on the principles that govern their performance in terms of accuracy and precision.
The Role of Internal Standards in Quantitative Proteomics
Internal standards are compounds of known concentration added to a sample prior to analysis. They are essential for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric analysis. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire experimental workflow. The use of stable isotope-labeled internal standards is a widely accepted method for achieving robust and accurate quantification in proteomics.[6][7]
Comparison of Internal Standard Platforms
The choice of an internal standard significantly impacts the accuracy and precision of quantitative proteomics experiments. The following table summarizes and compares different classes of internal standards.
| Internal Standard Type | Description | Advantages | Disadvantages | Typical Coefficient of Variation (CV) |
| Small Deuterated Molecules (e.g., 1,5-Pentane-D10-diol) | Non-endogenous small molecules labeled with deuterium. | Cost-effective to synthesize. Can be added early in the workflow. | May not co-elute perfectly with analytes due to isotopic effects.[6][8] Does not control for variability in protein extraction and digestion. May cause ion suppression. | Highly variable; dependent on analyte and matrix. |
| Stable Isotope-Labeled (SIL) Peptides | Synthetic peptides identical in sequence to the target peptide but containing heavy isotopes (e.g., ¹³C, ¹⁵N). | Closely mimic the chromatographic and mass spectrometric behavior of the target peptide. Control for variability in ionization and detection. | Do not account for variability in protein extraction and enzymatic digestion. Can be expensive to synthesize for a large number of targets. | 5-20% |
| Stable Isotope-Labeled Proteins (e.g., PSAQ, QconCATs) | Recombinant proteins that are isotopically labeled and contain concatenated proteotypic peptides.[9] | Control for variability throughout the entire workflow, including protein extraction and digestion. Provide high accuracy and precision.[9] | Complex and costly to produce. May not perfectly mimic the digestion of the endogenous protein. | <15% |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins in living cells by incorporating heavy amino acids. | Provides an internal standard for every identified protein. High accuracy and precision as standards are introduced at the earliest stage.[7] | Limited to cell culture experiments. Can be affected by incomplete labeling and amino acid conversion. | 5-15% |
| Isobaric Labeling Reagents (e.g., iTRAQ, TMT) | Chemical tags that label the N-terminus and lysine residues of peptides. Reporter ions in the MS/MS spectrum are used for quantification. | Allows for multiplexing of multiple samples in a single run, increasing throughput.[10] | Can suffer from ratio compression, underestimating the true fold change.[11] Does not control for variability in protein extraction and digestion. | 10-25% |
Experimental Protocols
A detailed methodology is crucial for reproducible quantitative proteomics. Below is a generalized experimental protocol for a bottom-up proteomics workflow using an internal standard.
1. Sample Preparation:
- Protein Extraction: Lyse cells or tissues using an appropriate buffer to solubilize proteins.
- Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
- Internal Standard Spiking: Add a known amount of the internal standard. For SIL peptides, this is typically done after protein extraction and before digestion. For SIL proteins, it is added at the beginning of the extraction process.
- Protein Digestion: Digest proteins into peptides using a protease, most commonly trypsin.[12]
2. Peptide Cleanup and Fractionation:
- Remove salts and other contaminants from the peptide mixture using solid-phase extraction (SPE).
- For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
3. LC-MS/MS Analysis:
- Separate peptides using liquid chromatography (LC), typically reversed-phase, coupled to a mass spectrometer.
- The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and then selects precursor ions for fragmentation and acquisition of tandem mass spectra (MS/MS scan) for peptide identification and quantification.
4. Data Analysis:
- Use specialized software to identify peptides and proteins from the MS/MS spectra by searching against a protein sequence database.
- Quantify the relative or absolute abundance of proteins by comparing the signal intensities of the endogenous "light" peptides to their corresponding "heavy" internal standards.
Visualizing Proteomics Workflows
To better understand the experimental process and the principles of quantification, the following diagrams illustrate a typical workflow and the concept of stable isotope labeling.
References
- 1. 1,5-pentane diol, 111-29-5 [thegoodscentscompany.com]
- 2. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. This compound | TRC-P273406-2.5MG | LGC Standards [lgcstandards.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Advantages and Disadvantages of MS-Based Relative Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of 1,5-Pentanediol-d10 as an Internal Standard
In the landscape of analytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of internal standards (IS) in techniques like liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust method development. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are often considered the gold standard for their ability to accurately mimic the analyte of interest. This guide provides a comparative overview of the cost-effectiveness of 1,5-Pentanediol-d10, a deuterated internal standard, against other alternatives.
Understanding the Role of Deuterated Internal Standards
Deuterated internal standards, such as 1,5-Pentanediol-d10, are compounds where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. In mass spectrometry, this results in a mass shift, allowing the standard to be distinguished from the native analyte. The key advantage of SIL internal standards is that they exhibit nearly identical physicochemical properties to the analyte.[1] This means they co-elute during chromatography and experience similar ionization suppression or enhancement in the mass spectrometer's ion source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3]
While the initial investment in a SIL-IS can be higher than for a structural analogue, this is often offset by a significant reduction in method development time and the prevention of costly assay failures during validation.[2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS, highlighting their importance for robust and reliable data.[2]
Alternatives to 1,5-Pentanediol-d10
The choice of an internal standard is highly dependent on the specific analyte and matrix being studied. For analytes where 1,5-Pentanediol-d10 might be considered, other deuterated standards with similar properties could also be viable. Two such alternatives are:
-
Succinic acid-d4: A deuterated form of succinic acid, a key metabolite in the TCA cycle.[4] It is a solid at room temperature and is used as an internal standard for quantitating succinic acid and related metabolites.[4]
-
1,3-Propanediol-d6: Another deuterated diol that can be used in various applications, including as a standard in mass spectrometry and for the chemical synthesis of labeled compounds.
Quantitative and Cost Comparison
The following table summarizes key properties and approximate costs for 1,5-Pentanediol-d10 and its alternatives based on currently available data. It is important to note that pricing can vary significantly between suppliers and based on the quantity purchased.
| Parameter | 1,5-Pentanediol-d10 | Succinic acid-d4 | 1,3-Propanediol-d6 | Non-Deuterated 1,5-Pentanediol |
| Molecular Formula | C5D10H2O2 | C4D4H2O4 | C3D6H2O2 | C5H12O2 |
| Molecular Weight | ~114.15 g/mol [5] | ~122.11 g/mol [4] | ~82.13 g/mol | ~104.15 g/mol [6] |
| Isotopic Purity | 98 atom % D[7] | 98 atom % D | 98 atom % D | N/A |
| Physical Form | Not specified, likely liquid | Solid | Not specified, likely liquid | Liquid[8] |
| Approximate Price (USD) | $454 / 0.1 g[7] | $180 / unspecified qty, $419 / 5 g | Price not readily available | $60.80 / 500 g |
| Price per Gram (USD) | ~$4,540 | ~$83.80 (based on 5g price) | Not available | ~$0.12 |
Note: The price for non-deuterated 1,5-Pentanediol is included to illustrate the significant cost difference associated with deuterium labeling.
Experimental Protocols
Below is a generalized protocol for the use of an internal standard in a typical LC-MS/MS workflow for the quantification of an analyte in a biological matrix (e.g., plasma).
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the internal standard (e.g., 1,5-Pentanediol-d10) in a suitable organic solvent (e.g., methanol).
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution to prepare calibration standards at various concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high concentration) in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard spiking solution (prepared in acetonitrile at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column and a gradient elution profile.
-
Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for sample analysis utilizing an internal standard.
Caption: Generalized workflow for quantitative analysis using an internal standard.
Cost-Effectiveness Analysis
The decision to use a high-cost standard like 1,5-Pentanediol-d10 hinges on a trade-off between upfront expense and long-term analytical performance.
-
High Initial Cost: As the data table clearly shows, deuterated standards are orders of magnitude more expensive than their non-labeled counterparts. This is due to the complex and costly synthesis process required for isotopic labeling.
-
Value Proposition: The high cost is justified by the enhanced data quality and reliability. The use of a SIL-IS like 1,5-Pentanediol-d10 is crucial for:
-
Mitigating Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte. A SIL-IS experiences the same interference, allowing for accurate correction.[2]
-
Improving Precision and Accuracy: By correcting for variability at multiple stages of the analytical process, SIL-IS significantly improves the precision and accuracy of the results.[9]
-
Reducing Method Development Time: Using a SIL-IS can cut method development time in half, providing a significant return on investment.[2]
-
Regulatory Compliance: For regulated bioanalysis, the use of SIL-IS is often expected by regulatory agencies to ensure the robustness of the data.[2]
-
While an alternative like Succinic acid-d4 appears more affordable per gram, its suitability depends entirely on the analyte being measured. The ideal internal standard is a labeled version of the analyte itself. When this is not feasible, a standard with very similar chemical properties is the next best choice. Therefore, for an analyte that is structurally similar to 1,5-Pentanediol, using 1,5-Pentanediol-d10 would likely yield more reliable results than a structurally dissimilar standard like Succinic acid-d4, despite the higher cost.
Conclusion
While 1,5-Pentanediol-d10 represents a significant upfront investment, its use as a stable isotope-labeled internal standard offers substantial benefits in terms of data quality, method robustness, and long-term efficiency. For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the cost is often justified by the mitigation of risks associated with assay variability and failure. The choice of the most cost-effective standard is not merely a matter of purchase price but a strategic decision based on the analytical requirements, the nature of the analyte, and the regulatory landscape. In many demanding applications, the superior performance of a SIL-IS like 1,5-Pentanediol-d10 makes it the most truly cost-effective option.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. isotope.com [isotope.com]
- 5. 1,5-Pentane-d10-diol | TRC-P273406-2.5MG | LGC Standards [lgcstandards.com]
- 6. 1,5-Pentanediol price,buy 1,5-Pentanediol - chemicalbook [m.chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of 1,5-Pentane-D10-diol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 1,5-Pentane-D10-diol, ensuring compliance and minimizing risk.
Pre-Disposal Considerations
| Property[1][2] | Data |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Odorless |
| pH | No information available |
| Boiling Point | 242 °C / 467.6 °F @ 760 mmHg |
| Flash Point | 135 °C / 275 °F |
| Autoignition Temperature | 335 °C / 635 °F |
| Solubility in Water | Fully miscible |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed. However, if vapors or mists are generated, use a respirator with an appropriate filter.
Step-by-Step Disposal Procedure
The disposal of this compound should always be carried out in accordance with local, regional, and national regulations. The following is a general procedural guide:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal authority for specific requirements.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Containers that have held the substance should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3]
-
-
Storage Pending Disposal:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[4]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for 1,5-Pentanediol.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Do not allow the substance to enter drains or surface water.[3][4][6]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Important Note: While 1,5-Pentanediol is readily biodegradable, it is imperative to prevent its release into the environment.[6] Always follow established protocols and consult with safety professionals to ensure responsible chemical waste management.
References
Personal protective equipment for handling 1,5-Pentane-D10-diol
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Pentane-D10-diol. The following procedures ensure safe operational use and proper disposal.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for specific job functions to determine the appropriate level of personal protection required.[1] The following table summarizes the recommended PPE for handling this compound, based on the safety data sheet for its non-deuterated analog, 1,5-Pentanediol.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary where a splash hazard exists.[3] | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] Eye protection is crucial as the substance may cause irritation.[3] |
| Hands | Chemically resistant, impervious gloves. | Nitrile, neoprene, or butyl rubber gloves are suitable options.[5] Disposable gloves are often preferred as proper decontamination of reusable gloves can be difficult.[3] Always inspect gloves for tears or holes before use. |
| Body | Laboratory coat, apron, or coveralls. | Wear appropriate protective clothing to prevent skin exposure.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory | Not typically required under normal use with adequate ventilation.[2][4] | If ventilation is inadequate or in case of a spill, a respirator may be necessary. The type of respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3] |
| Feet | Closed-toe shoes. | Do not wear sandals or open-toed shoes in the laboratory where hazardous chemicals are handled.[6] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][7][8]
-
Keep the container tightly closed to prevent contamination and absorption of moisture, as the material is hygroscopic.[2][8]
-
Store in a location that is segregated from general laboratory traffic.
3. Handling and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[9]
-
To maintain isotopic purity, consider using dried glassware and handling under an inert atmosphere, such as nitrogen.[11]
4. Spill and Emergency Procedures:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains or waterways.[2] Notify the appropriate safety personnel.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[9]
5. Disposal Plan:
-
Dispose of waste in accordance with all local, regional, national, and international regulations.[9]
-
Collect waste in a clearly labeled, sealed container. Used and waste solvents should be kept separate.[12]
-
Do not dispose of down the drain or in the general trash.[13]
-
Empty containers should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The clean container can then be disposed of or recycled.[14]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. fishersci.fr [fishersci.fr]
- 9. cpachem.com [cpachem.com]
- 10. chemos.de [chemos.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 13. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
